a-Chaconine
Description
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Structure
2D Structure
Properties
Molecular Formula |
C45H73NO14 |
|---|---|
Molecular Weight |
852.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35+,36+,37+,38-,39-,40-,41-,42-,43+,44-,45-/m0/s1 |
InChI Key |
TYNQWWGVEGFKRU-OHIAVPKISA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Occurrence of α-Chaconine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-chaconine, a steroidal glycoalkaloid predominantly found in members of the Solanum genus, has garnered significant attention for its diverse biological activities, ranging from potent toxicity to promising therapeutic effects. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of α-chaconine. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this multifaceted compound. This document details the distribution of α-chaconine across various plant species, with a particular focus on potato (Solanum tuberosum), and presents quantitative data on its concentration in different plant tissues and under various conditions. Furthermore, this guide outlines detailed experimental protocols for the extraction and quantification of α-chaconine and visualizes its complex biosynthesis and known signaling pathways through detailed diagrams.
Natural Sources and Occurrence of α-Chaconine
Alphthis compound is a naturally occurring glycoalkaloid primarily synthesized by plants belonging to the Solanaceae family. Its presence is a key component of the plant's defense mechanism against herbivores, insects, and pathogens.
Primary Source: Solanum tuberosum (Potato)
The most significant dietary source of α-chaconine is the potato (Solanum tuberosum).[1] Alongside α-solanine, it constitutes over 95% of the total glycoalkaloids in commercial potato varieties. The concentration of α-chaconine is not uniform throughout the plant and is influenced by several factors.
-
Distribution in the Tuber: The highest concentrations of α-chaconine are found in the potato peel, sprouts, and areas of damage or exposure to light (greened portions). The flesh of the tuber contains significantly lower levels.
-
Influence of Light and Stress: Exposure of potato tubers to light triggers the synthesis of chlorophyll and a concurrent increase in glycoalkaloid content, including α-chaconine. Physical damage, such as bruising or cutting, also stimulates the production of these compounds as a defense response.
-
Varietal Differences: The concentration of α-chaconine can vary considerably among different potato cultivars.
-
Storage Conditions: Prolonged storage, especially at inappropriate temperatures and in the presence of light, can lead to an increase in α-chaconine levels.
Table 1: Concentration of α-Chaconine in Solanum tuberosum
| Plant Part/Condition | Concentration Range | Reference(s) |
| Tuber Flesh | ||
| - Unspecified Cultivars | 3.94 - 475.33 mg/100g DW | [2] |
| Tuber Peel | ||
| - Unspecified Cultivars | 4.42 - 6818.40 mg/100g DW | [2] |
| Potato Crisps | ||
| - Commercial Products | 31 µg/kg - Not specified | [3] |
| Potato Protein Isolates | ||
| - Spiked Samples (Recovery) | 82.7% - 101.5% | [4] |
DW: Dry Weight
Other Solanum Species
While most prominent in potatoes, α-chaconine and related glycoalkaloids are also found in other Solanum species, although often in different profiles and concentrations.
-
Solanum lycopersicum (Tomato): The primary glycoalkaloids in tomatoes are α-tomatine and dehydrotomatine. While α-chaconine is not a major glycoalkaloid in tomatoes, its aglycone, solanidine, is a precursor to other glycoalkaloids.
-
Solanum melongena (Eggplant): The predominant glycoalkaloids in eggplant are solasonine and solamargine. Reports on the presence of α-chaconine in eggplant are scarce, suggesting it is not a significant component.
-
Wild Solanum Species: Many wild Solanum species produce a diverse array of glycoalkaloids. Some species, such as Solanum chacoense, are known to contain α-chaconine.[1] However, the glycoalkaloid profile can be highly species-specific. For instance, Solanum dulcamara (bittersweet nightshade) contains solanine, and Solanum nigrum (black nightshade) can contain low levels of solanine.[1]
Table 2: Occurrence of α-Chaconine and Related Glycoalkaloids in Other Solanum Species
| Species | Primary Glycoalkaloids | α-Chaconine Presence | Reference(s) |
| Solanum lycopersicum (Tomato) | α-Tomatine, Dehydrotomatine | Not typically reported as a major component | |
| Solanum melongena (Eggplant) | Solasonine, Solamargine | Not typically reported as a major component | [5] |
| Solanum chacoense | α-Chaconine | Present | [1] |
| Solanum dulcamara | Solanine | Present in some reports | [1] |
| Solanum nigrum | Solanine | Present in low concentrations in fruit (0-40 ppm) | [1] |
Biosynthesis of α-Chaconine
The biosynthesis of α-chaconine is a complex process that begins with the cyclization of the triterpenoid squalene to form cholesterol.[6][7] The subsequent pathway involves a series of enzymatic modifications to the cholesterol backbone to form the aglycone solanidine, followed by glycosylation steps to attach the characteristic sugar moiety, chacotriose.[6][8][9]
The key steps in the biosynthesis of the solanidine aglycone from cholesterol are catalyzed by a series of enzymes, including a dioxygenase for potato solanidane synthesis (DPS) that is crucial for the formation of the solanidane skeleton.[10]
Once solanidine is formed, the chacotriose sugar chain is attached through a series of glycosylation reactions catalyzed by specific glycosyltransferases.
Signaling Pathways Modulated by α-Chaconine
Recent research has begun to elucidate the molecular mechanisms through which α-chaconine exerts its biological effects. Two notable signaling pathways have been identified as being significantly modulated by this glycoalkaloid.
Induction of Apoptosis via Inhibition of ERK1/2 Phosphorylation
In certain cancer cell lines, α-chaconine has been shown to induce apoptosis (programmed cell death). This process is mediated, at least in part, through the inhibition of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway. The inhibition of ERK1/2 phosphorylation leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Glycoalkaloids (α-chaconine and α-solanine) contents of selected Pakistani potato cultivars and their dietary intake assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dikmatech.com [dikmatech.com]
- 4. mdpi.com [mdpi.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. researchgate.net [researchgate.net]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. Biosynthesis of α-solanine and α-chaconine in potato leaves (Solanum tuberosum L.) - A 13CO2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The biosynthetic pathway of potato solanidanes diverged from that of spirosolanes due to evolution of a dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Comprehensive α-Chaconine Biosynthesis Pathway in Solanum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chaconine, a steroidal glycoalkaloid (SGA), is a prominent secondary metabolite in many Solanum species, including the cultivated potato (Solanum tuberosum). Alongside its structural analog α-solanine, it constitutes up to 95% of the total glycoalkaloids in potato tubers.[1] These compounds play a crucial role in the plant's defense against pests and pathogens but are also known for their toxicity to humans and animals at high concentrations. Understanding the intricate biosynthesis of α-chaconine is paramount for developing strategies to modulate its levels in crops and for exploring its potential pharmacological applications. This technical guide provides an in-depth overview of the α-chaconine biosynthesis pathway, presenting key enzymes, regulatory mechanisms, quantitative data, and detailed experimental protocols.
Core Biosynthesis Pathway
The biosynthesis of α-chaconine is a multi-step process that originates from the mevalonate (MVA) pathway in the cytoplasm, leading to the synthesis of the precursor cholesterol.[2] Cholesterol then undergoes a series of modifications to form the aglycone solanidine, which is subsequently glycosylated to yield α-chaconine.[3] The pathway can be broadly divided into three main stages:
-
Cholesterol Biosynthesis: This initial stage follows the well-established MVA pathway, starting from acetyl-CoA. Key enzymes include HMG-CoA reductase (HMGR) and squalene synthase. In Solanum species, a specific sterol side chain reductase 2 (SSR2) is involved in directing the pathway towards cholesterol synthesis.[3]
-
Conversion of Cholesterol to Solanidine: This part of the pathway is orchestrated by a cluster of genes known as GLYCOALKALOID METABOLISM (GAME) genes.[4][5] These genes encode for enzymes such as cytochrome P450s (e.g., GAME4, GAME6, GAME7, GAME8, GAME11) and a transaminase (GAME12) that are responsible for the hydroxylation, oxidation, and amination of the cholesterol backbone to form the steroidal alkaloid aglycone, solanidine.[3][4]
-
Glycosylation of Solanidine: The final stage involves the sequential addition of sugar moieties to the solanidine aglycone at the C-3 hydroxyl group. This process is catalyzed by a series of solanidine glycosyltransferases (SGTs). Specifically for α-chaconine synthesis, the key enzymes are SGT2 (UDP-glucose:solanidine glucosyltransferase) and SGT3 (UDP-rhamnose:β-chaconine rhamnosyltransferase).[6][7]
Quantitative Data
The concentration of α-chaconine and the expression of its biosynthetic genes can vary significantly depending on the plant tissue, cultivar, and environmental conditions. The following tables summarize available quantitative data.
Table 1: Concentration of α-Chaconine and α-Solanine in Solanum tuberosum
| Plant Material | α-Chaconine Concentration (mg/100g DW) | α-Solanine Concentration (mg/100g DW) | Reference |
| Potato Peel (cv. FD8-3) | 6818.40 ± 211.07 | 2742.60 ± 92.97 | [8] |
| Potato Flesh (cv. FD8-3) | 475.33 ± 16.81 | 2466.56 ± 87.21 | [8] |
| Potato Peel (various cultivars) | 4.42 - 6818.40 | 45.98 - 2742.60 | [8] |
| Potato Flesh (various cultivars) | 3.94 - 475.33 | 4.01 - 2466.56 | [8] |
| Green Potato Flesh (Iranian var.) | - | 931.333 µg/ml (extract) | [9] |
| Green Potato Flesh (Iraqi var.) | - | 923.16 µg/ml (extract) | [9] |
Table 2: Gene Expression Changes in α-Chaconine Biosynthesis Pathway
| Gene | Genetic Modification | Plant | Tissue | Change in Expression | Reference |
| GAME9 | Overexpression (GAME9-Ox) | Potato | - | Upregulation of CAS, SSR2, C5-SD, GAME11, GAME6, GAME4, GAME12, GAME1, GAME2, SGT2 | [4] |
| SGT1 | Antisense downregulation | Potato | Tubers | Reduced α-solanine, increased α-chaconine | [3] |
| SGT2 | Antisense downregulation | Potato (cv. Lenape and Desirée) | Tubers | Reduced α-chaconine, increased α-solanine | [7][10] |
Experimental Protocols
Quantification of α-Chaconine by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method allows for the sensitive and specific quantification of α-chaconine and other steroidal glycoalkaloids.
a. Sample Preparation [11]
-
Homogenize potato samples (flesh or skin).
-
Extract the homogenized sample directly with a 10% acetic acid aqueous solution.
-
Centrifuge the extract to pellet solid debris.
-
Dilute the supernatant with the initial mobile phase for analysis.
b. Chromatographic Conditions [11]
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Column: A reversed-phase C18 column (e.g., Hypersil Gold C18) or a HILIC column (e.g., ZORBAX RRHD HILIC Plus) can be used. The HILIC column has shown better separation for SGAs.[11]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C) for reproducible retention times.
c. Mass Spectrometry Conditions [11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for α-chaconine and an internal standard. For α-chaconine, a common transition is m/z 706.5 → 544.4.
-
Data Analysis: Quantify α-chaconine by comparing the peak area of the specific MRM transition to a standard curve prepared with a certified reference standard.
Gene Silencing using Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful technique for the rapid functional analysis of genes in plants.
a. Vector Construction [12]
-
Select a suitable VIGS vector, such as the Tobacco Rattle Virus (TRV)-based vectors (pTRV1 and pTRV2).
-
Amplify a 200-400 bp fragment of the target gene (e.g., a GAME gene or SGT) from Solanum cDNA.
-
Clone the amplified fragment into the pTRV2 vector.
-
Transform Agrobacterium tumefaciens (e.g., strain GV3101) separately with the pTRV1 and the pTRV2-gene construct.
-
Grow the transformed Agrobacterium cultures overnight.
-
Resuspend the bacterial cells in an infiltration buffer (e.g., 10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).
-
Mix the cultures of pTRV1 and pTRV2-gene construct in a 1:1 ratio.
-
Infiltrate the Agrobacterium mixture into the leaves of young Solanum plants (e.g., at the 2-4 leaf stage) using a needleless syringe or by vacuum infiltration.[13]
c. Analysis of Gene Silencing
-
Monitor the plants for a visual phenotype if a reporter gene like phytoene desaturase (PDS) is used (photobleaching).
-
After 2-4 weeks, collect tissue from the silenced plants.
-
Extract RNA and perform quantitative real-time PCR (qRT-PCR) to determine the transcript level of the target gene.
-
Analyze the metabolite profile of the silenced plants using UHPLC-MS/MS to observe changes in α-chaconine and other related compounds.
Signaling Pathways and Logical Relationships
α-Chaconine Biosynthesis Pathway
Caption: Overview of the α-chaconine biosynthesis pathway.
Experimental Workflow for VIGS
Caption: Workflow for gene function analysis using VIGS.
Conclusion
The biosynthesis of α-chaconine in Solanum species is a complex and tightly regulated process involving a series of enzymatic reactions encoded by clustered genes. This guide has provided a comprehensive overview of the pathway, from its origins in primary metabolism to the final glycosylation steps. The presented quantitative data highlights the variability in α-chaconine accumulation, while the detailed experimental protocols offer practical guidance for researchers aiming to study this pathway. The visualization of the pathway and experimental workflows provides a clear conceptual framework. A thorough understanding of α-chaconine biosynthesis is essential for the agricultural improvement of Solanum crops and for harnessing the potential of steroidal glycoalkaloids in drug development.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Biosynthesis of α-solanine and α-chaconine in potato leaves (Solanum tuberosum L.) - A 13CO2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered Steroidal Glycoalkaloid (SGA) Biosynthesis in Diploid Potatoes as Induced by EMS-Mutagenesis [wap.hapres.com]
- 4. GAME9 regulates the biosynthesis of steroidal alkaloids and upstream isoprenoids in the plant mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. Glycoalkaloids (α-chaconine and α-solanine) contents of selected Pakistani potato cultivars and their dietary intake assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. ars.usda.gov [ars.usda.gov]
- 11. An ultra-high-performance liquid chromatography-triple quadrupole mass spectrometry method for the detection of steroidal glycoalkaloids in potato samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Virus-induced gene silencing in Solanum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized virus-induced gene silencing in Solanum nigrum reveals the defensive function of leucine aminopeptidase against herbivores and the shortcomings of empty vector controls - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Chaconine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Chaconine, a steroidal glycoalkaloid predominantly found in potatoes (Solanum tuberosum), has garnered significant scientific interest due to its diverse biological activities, ranging from toxicity to potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to α-chaconine. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and drug discovery.
Chemical Structure and Identity
α-Chaconine is a complex molecule consisting of a steroidal aglycone, solanidine, linked to a trisaccharide chain. The sugar moiety is composed of one D-glucose and two L-rhamnose units.[1] The systematic IUPAC name for α-chaconine is (3β)-Solanid-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside.
Chemical Formula: C₄₅H₇₃NO₁₄ Molecular Weight: 852.06 g/mol [2][3][4] CAS Number: 20562-03-2[2][3][4]
The structural difference between α-chaconine and the other major potato glycoalkaloid, α-solanine, lies in their sugar side chains. While both share the same solanidine aglycone, α-solanine contains D-galactose, D-glucose, and L-rhamnose.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of α-chaconine is presented in the tables below.
Table 1: Physicochemical Properties of α-Chaconine
| Property | Value | Reference |
| Melting Point | 228-236 °C | [2][3][5][6] |
| pKa (Predicted) | 12.70 ± 0.70 | [3][6] |
| LogP (Estimated) | 8.500 | [2][6] |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [2][5] |
| Solubility | Pyridine: 10 mg/mL | [2][3][6] |
| Appearance | White to Off-White Solid | [2][3] |
Table 2: Spectroscopic Data for α-Chaconine
| Technique | Key Features and Fragments |
| Mass Spectrometry (MS) | [M+H]⁺: m/z 852.5. Key Fragments: Loss of one rhamnose (m/z 706), loss of two rhamnoses (m/z 560), loss of the entire trisaccharide to yield the solanidine aglycone (m/z 398). |
| ¹H NMR (Nuclear Magnetic Resonance) | Data not fully available in a comprehensive, assigned format in the reviewed literature. |
| ¹³C NMR (Nuclear Magnetic Resonance) | Positional ¹³C-enrichments have been determined in labeling studies, consistent with a mevalonate-dependent biosynthesis pathway.[7] |
| IR (Infrared) Spectroscopy | Data not readily available in the reviewed literature. |
Biological Properties and Toxicological Data
α-Chaconine exhibits a range of biological effects, including acetylcholinesterase inhibition, cytotoxicity, and induction of apoptosis. Its toxicity is a significant concern in food safety, particularly in potatoes with high glycoalkaloid content.
Table 3: Biological and Toxicological Data for α-Chaconine
| Parameter | Value | Species/Model | Route of Administration | Reference |
| LD₅₀ | 19.2 - 27.5 mg/kg | Mouse | Intraperitoneal | [8][9] |
| >500 mg/kg | Mouse | Oral | [8] | |
| 84 mg/kg | Rat | Intraperitoneal | [9] | |
| Toxicity | Doses from 75 mg/kg were potentially lethal within 4-5 days. | Syrian Golden Hamster | Oral gavage | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) Inhibitor | In vitro | N/A | [10] |
Signaling Pathways
α-Chaconine has been shown to modulate several key signaling pathways, including the NF-κB and JNK pathways, which are involved in inflammation, cell survival, and apoptosis.
NF-κB Signaling Pathway
α-Chaconine can activate the NF-κB signaling pathway, a crucial regulator of the immune and inflammatory responses. This activation involves the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[11]
JNK Signaling Pathway and Apoptosis
α-Chaconine can induce apoptosis through the activation of the JNK signaling pathway. This pathway can be triggered by cellular stress and leads to the activation of downstream targets that promote programmed cell death.
Experimental Protocols
This section details common experimental procedures for the extraction and analysis of α-chaconine.
Extraction of α-Chaconine from Potato Tubers
This protocol is adapted from methods described for the analysis of glycoalkaloids in potatoes.[12]
Workflow for α-Chaconine Extraction
Detailed Methodology:
-
Sample Preparation: Fresh potato tubers are peeled, sliced, and dried at 35°C for 48 hours. The dried slices are then ground into a fine powder.
-
Extraction: The dehydrated potato powder is extracted with a boiling solution of methanol and acetic acid (95:5, v/v).
-
Filtration: The extract is filtered to remove solid potato material.
-
Evaporation: The filtrate is evaporated to dryness under reduced pressure.
-
Reconstitution: The dried extract is redissolved in a small volume of methanol and acetic acid (99:1, v/v) for subsequent analysis.
HPTLC Analysis of α-Chaconine
This method is suitable for the qualitative and quantitative analysis of α-chaconine.[12]
Methodology:
-
Stationary Phase: Silica Gel 60 F254 HPTLC plates.
-
Mobile Phase: A saturated mixture of dichloromethane, methanol, water, and concentrated ammonium hydroxide (70:30:4:0.4, v/v/v/v).
-
Development: The plate is developed vertically to a distance of 85 mm.
-
Visualization: The plate is dipped three times into a modified Carr-Price reagent (20% w/v antimony(III) chloride in acetic acid-dichloromethane, 1:3 v/v) and heated at 105°C for 5 minutes. α-Chaconine appears as a red chromatographic zone.
-
Quantification: Densitometric quantification is performed at 507 nm by reflectance scanning.
UPLC-MS/MS Analysis of α-Chaconine
This is a highly sensitive and specific method for the quantification of α-chaconine.
Methodology:
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.05% formic acid and 5.0 mmol/L ammonium acetate).
-
Detection: Triple quadrupole mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (m/z 852.5) to specific product ions (e.g., m/z 706.4, 398.2).
Conclusion
α-Chaconine remains a molecule of significant interest due to its dual role as a natural toxicant and a potential therapeutic agent. This guide provides a foundational understanding of its chemical and biological properties, along with established analytical methodologies. Further research is warranted to fully elucidate its mechanisms of action, particularly its interaction with various signaling pathways, and to explore its potential in drug development. A more detailed characterization of its spectroscopic properties, especially comprehensive NMR data, would be a valuable addition to the scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Chaconine - Lifeasible [lifeasible.com]
- 3. α-Chaconine CAS#: 20562-03-2 [m.chemicalbook.com]
- 4. 20562-03-2 CAS MSDS (α-Chaconine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. α-Chaconine | 20562-03-2 [chemicalbook.com]
- 7. Biosynthesis of α-solanine and α-chaconine in potato leaves (Solanum tuberosum L.) - A 13CO2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Alphthis compound | C45H73NO14 | CID 442971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. α-Chaconine Facilitates Chondrocyte Pyroptosis and Nerve Ingrowth to Aggravate Osteoarthritis Progression by Activating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Inhibition of Acetylcholinesterase by α-Chaconine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action of α-chaconine, a naturally occurring glycoalkaloid found in potatoes, on the enzyme acetylcholinesterase (AChE). This document is intended for researchers, scientists, and drug development professionals interested in the nuances of enzyme inhibition and the potential toxicological and therapeutic implications of α-chaconine.
Executive Summary
α-Chaconine has been identified as a potent inhibitor of acetylcholinesterase, an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. This guide delves into the quantitative kinetics of this inhibition, the experimental methodologies used to elucidate its mechanism, and the molecular interactions at the heart of this process. Understanding the precise mechanism of α-chaconine's action on AChE is crucial for assessing its toxicological risk and exploring its potential as a lead compound in drug discovery.
Quantitative Inhibition Kinetics
The inhibitory effect of α-chaconine on acetylcholinesterase has been quantified through various kinetic studies. The key parameters defining this inhibition are summarized below.
| Parameter | Value | Enzyme Source | Notes |
| Ki (Inhibition Constant) | 8.3 x 10⁻⁶ M | Purified Erythrocyte Acetylcholinesterase | Indicates a high binding affinity of α-chaconine for the enzyme. |
| Inhibition Type | Mixed-type | Purified Erythrocyte Acetylcholinesterase | Suggests that α-chaconine can bind to both the free enzyme and the enzyme-substrate complex. |
| Vmax (Maximum Velocity) | 7.14 x 10⁻⁵ moles/liter/min | Purified Erythrocyte Acetylcholinesterase | The maximum rate of reaction in the presence of the inhibitor. |
| Km (Michaelis Constant) | 6.2 x 10⁻⁵ M | Purified Erythrocyte Acetylcholinesterase | The substrate concentration at which the reaction rate is half of Vmax. |
| IC50 (Half-maximal Inhibitory Concentration) | 5 - 40 µM | Various Insect Species | Concentration of α-chaconine required to inhibit 50% of AChE activity. A specific IC50 for mammalian AChE is a subject of ongoing research. |
Experimental Protocols
The primary method for determining the acetylcholinesterase inhibitory activity of α-chaconine is the spectrophotometric method developed by Ellman.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory effect of α-chaconine is determined by measuring the reduction in enzyme activity in its presence.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
α-Chaconine solution of varying concentrations
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All solutions are prepared in phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
α-Chaconine solution (at various concentrations for the test wells, and buffer for the control well)
-
AChE solution
-
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the ATCI substrate and DTNB solution to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals using a microplate reader.
-
Calculation: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action: A Molecular Perspective
The mixed-type inhibition observed for α-chaconine suggests a complex interaction with acetylcholinesterase. This type of inhibition implies that α-chaconine does not simply compete with the substrate for the active site but can also bind to an allosteric site on the enzyme.
Caption: Mixed-type inhibition of AChE by α-chaconine.
Molecular docking studies are required to visualize the precise binding mode of α-chaconine to both the catalytic active site and potential allosteric sites of AChE. Such studies would illuminate the specific amino acid residues involved in the interaction and provide a structural basis for the observed mixed-type inhibition.
Signaling Pathways and Logical Relationships
The primary consequence of AChE inhibition by α-chaconine is the potentiation of cholinergic signaling. This can be visualized as a cascade of events.
Caption: Logical flow from AChE inhibition to neurotoxicity.
Experimental Workflow
A typical workflow for investigating the mechanism of action of α-chaconine on acetylcholinesterase is outlined below.
Caption: Experimental workflow for α-chaconine AChE inhibition studies.
Conclusion
α-Chaconine is a potent, mixed-type inhibitor of acetylcholinesterase. Its mechanism of action involves binding to both the free enzyme and the enzyme-substrate complex, leading to a significant reduction in the hydrolysis of acetylcholine. This disruption of cholinergic neurotransmission is the primary basis for its observed neurotoxicity. Further research, particularly in the area of molecular docking and in vivo studies with mammalian models, is necessary to fully elucidate the binding interactions and to establish a definitive IC50 value. This knowledge will be invaluable for a more precise risk assessment of α-chaconine in food and for exploring its potential as a scaffold for the development of new therapeutic agents.
α-Chaconine: A Technical Guide to its Toxicity and Safety for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chaconine is a steroidal glycoalkaloid found in plants of the Solanaceae family, most notably in potatoes (Solanum tuberosum)[1]. It, along with the structurally similar α-solanine, contributes to the natural defense mechanisms of these plants against pests and pathogens[1][2]. However, at elevated concentrations, α-chaconine can exert toxic effects on humans and animals[2]. A thorough understanding of its toxicological profile is therefore essential for researchers working with this compound, as well as for professionals in the fields of food safety and drug development. This guide provides a comprehensive overview of the toxicity and safety data for α-chaconine, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
Quantitative Toxicity Data
The toxicity of α-chaconine has been evaluated in various animal models and through different routes of administration. The following tables summarize the key quantitative data available in the literature.
Table 1: Acute Toxicity of α-Chaconine
| Species | Route of Administration | LD50 (mg/kg bw) | Reference |
| Mouse | Intraperitoneal (i.p.) | 19.2 - 27.5 | [3] |
| Rat | Intraperitoneal (i.p.) | 84 | [3] |
| Rabbit | Intraperitoneal (i.p.) | LDLo: 50 | [4] |
LD50: Median lethal dose; LDLo: Lowest published lethal dose.
Table 2: Other Relevant Toxicity Data
| Study Type | Species | Route of Administration | Dose/Concentration | Observed Effects | Reference |
| Acute Oral Toxicity | Syrian Golden Hamster | Oral gavage | 100 mg/kg bw (daily) | Death in one of four hamsters within 4-5 days.[5][6] | [5][6] |
| Subchronic Toxicity | Syrian Golden Hamster | Oral gavage | Up to 33.3 mg/kg bw/day for 28 days | Distended and fluid-filled small intestines and stomach at the highest doses.[7] | [7] |
| Embryotoxicity/ Teratogenicity | Rat | Continuous intravenous infusion | 1.7 mg/kg/day (days 6-13 of gestation) | No significant differences in fetal body weights, number of resorptions, or external malformations.[8] | [8] |
| In vitro Cytotoxicity | Mouse small intestinal epithelial cells | In vitro | 0.4 and 0.8 µg/mL | Decreased cell proliferation, cell cycle arrest at G0/G1, and increased apoptosis.[9] | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the toxicological assessment of α-chaconine.
Determination of Acute Oral LD50 in Rodents
This protocol is based on general guidelines for acute toxicity testing.
Methodology:
-
Animal Selection and Preparation: Healthy, young adult rodents of a specific strain are used. They are acclimatized to the laboratory environment for at least one week. Prior to dosing, animals are fasted to ensure gastrointestinal absorption, though water remains available.
-
Dose Preparation and Administration: α-Chaconine is dissolved or suspended in a suitable vehicle. A range of doses is administered to different groups of animals, typically via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are closely monitored for signs of toxicity immediately after dosing and periodically over 14 days. Observations include changes in behavior, appearance, and physiological functions. All mortalities are recorded.
-
Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using appropriate statistical methods.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
α-Chaconine is a known inhibitor of acetylcholinesterase. The Ellman's method is a widely used colorimetric assay to quantify this inhibition.
Methodology:
-
Reagent Preparation: Solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). Serial dilutions of α-chaconine are also prepared.
-
Assay Procedure: In a microplate well, the AChE enzyme is pre-incubated with different concentrations of α-chaconine or the buffer (for control). DTNB is then added. The reaction is initiated by the addition of ATCI.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of α-chaconine relative to the control. The IC50 value, the concentration of α-chaconine that inhibits 50% of the enzyme activity, is then determined.
Teratogenicity Study in Rats
This protocol outlines a general approach for assessing the potential of a substance to cause birth defects.
Methodology:
-
Mating and Dosing: Time-mated female rats are used, with the day of sperm detection designated as day 0 of gestation. The test substance, α-chaconine, is administered daily during the critical period of organogenesis (typically days 6 to 15 in rats). A control group receives the vehicle.
-
Maternal Monitoring: Throughout the gestation period, the dams are observed for any signs of toxicity, and their body weight and food consumption are recorded.
-
Fetal Examination: Shortly before the expected day of parturition (e.g., day 20), the dams are euthanized, and a Caesarean section is performed. The uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.
-
Fetal Analysis: The fetuses are weighed and examined for any external, visceral (internal organ), and skeletal abnormalities.
Signaling Pathways in α-Chaconine Toxicity
The toxicity of α-chaconine is primarily attributed to two main mechanisms: the disruption of cell membranes and the inhibition of acetylcholinesterase. Recent studies have also elucidated its role in inducing apoptosis.
Mechanism of Action: Cell Membrane Disruption and Apoptosis Induction
α-Chaconine, being a saponin, can intercalate into cell membranes, leading to increased permeability and disruption of the membrane potential. This can result in cell lysis. Furthermore, α-chaconine has been shown to induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.
Pathway Description:
-
Stimulus: Exposure of cells to α-chaconine.
-
Cell Membrane Disruption: α-Chaconine interacts with the cell membrane, leading to a loss of membrane integrity and altered membrane potential.
-
Mitochondrial Damage: The disruption of cellular homeostasis and direct effects on mitochondria lead to mitochondrial damage.
-
Cytochrome c Release: Damaged mitochondria release cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c activates a cascade of enzymes known as caspases, starting with the initiator caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to programmed cell death.
Safety Considerations for Researchers
When handling α-chaconine in a laboratory setting, it is crucial to adhere to standard safety protocols for toxic compounds. This includes:
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling powdered forms of the compound.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store α-chaconine in a cool, dry, and well-sealed container, away from incompatible materials.
-
Disposal: Dispose of waste containing α-chaconine in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
α-Chaconine exhibits a range of toxic effects, primarily through the disruption of cell membranes and inhibition of acetylcholinesterase, leading to cytotoxicity and, at higher doses, systemic toxicity. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers. A continued investigation into its mechanisms of action and potential synergistic effects with other glycoalkaloids is crucial for a comprehensive risk assessment and for exploring any potential therapeutic applications. Researchers must handle this compound with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.
References
- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Effect of potato glycoalkaloids, alpha-chaconine and alpha-solanine, on membrane potential of frog embryos [agris.fao.org]
- 6. Teratology studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solanaceae glycoalkaloids: α-solanine and α-chaconine modify the cardioinhibitory activity of verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of embryotoxicity and the incidence of external malformations after continuous intravenous infusion of alphthis compound in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
α-Chaconine: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Chaconine, a steroidal glycoalkaloid predominantly found in potatoes (Solanum tuberosum), has emerged as a molecule of significant interest in the field of therapeutic agent development. Traditionally known for its toxic properties, recent scientific investigations have unveiled its potential in combating a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the current understanding of α-Chaconine's therapeutic applications, focusing on its anti-cancer, anti-inflammatory, and chondroprotective effects. Detailed experimental protocols, quantitative data on its biological activity, and elucidation of the underlying molecular signaling pathways are presented to facilitate further research and development in this promising area.
Introduction
α-Chaconine is a trisaccharide steroidal glycoalkaloid, consisting of a solanidine aglycone with a chacotriose sugar moiety. While its presence in greened potatoes is associated with toxicity, isolated and purified α-Chaconine has demonstrated potent biological activities that are being explored for therapeutic purposes. Its multifaceted mechanism of action, involving the modulation of key cellular signaling pathways, makes it a compelling candidate for drug discovery and development. This document aims to consolidate the existing scientific knowledge on α-Chaconine's therapeutic potential, providing a valuable resource for the scientific community.
Quantitative Biological Activity of α-Chaconine
The therapeutic efficacy of α-Chaconine has been quantified across various studies, primarily focusing on its cytotoxic effects against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.
| Cell Line | Cancer Type | IC50 (µM) | Duration of Exposure (h) | Assay Method |
| RL95-2 | Endometrial Cancer | 4.72 | 24 | xCELLigence Real-Time Cell Analysis |
| A549 | Lung Carcinoma | No cytotoxic effect observed | 24, 48 | xCELLigence Real-Time Cell Analysis |
| Beas-2b | Normal Bronchial Epithelial | No cytotoxic effect observed | 24, 48 | xCELLigence Real-Time Cell Analysis |
Note: The lack of cytotoxic effect on A549 and Beas-2b cells in the cited study suggests a potential therapeutic window for certain cancers, though further investigation is required.
Key Therapeutic Mechanisms and Signaling Pathways
α-Chaconine exerts its therapeutic effects by modulating several critical cellular signaling pathways. Understanding these mechanisms is fundamental to its development as a targeted therapeutic agent.
Anti-Cancer Activity
α-Chaconine's anti-cancer properties are attributed to its ability to inhibit cell proliferation, migration, and invasion, as well as to induce apoptosis. These effects are mediated through the modulation of the PI3K/Akt and JNK signaling pathways and the inhibition of NF-κB activation.
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. α-Chaconine has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing pro-survival signals and promoting apoptosis.
Caption: α-Chaconine inhibits the PI3K/Akt signaling pathway.
The c-Jun N-terminal kinase (JNK) pathway is involved in various cellular processes, including inflammation, apoptosis, and cell migration. α-Chaconine has been found to suppress the phosphorylation of JNK, which in turn reduces the expression and activity of matrix metalloproteinase-2 (MMP-2). MMP-2 plays a critical role in the degradation of the extracellular matrix, a key step in tumor invasion and angiogenesis. By inhibiting this pathway, α-Chaconine can impede the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: α-Chaconine's anti-angiogenic effect via JNK pathway.
Chondroprotective Effects in Osteoarthritis
In the context of osteoarthritis, α-Chaconine has been shown to play a role in modulating chondrocyte pyroptosis, a form of programmed cell death that contributes to cartilage degradation and inflammation. This effect is mediated through the activation of the NF-κB signaling pathway.
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. α-Chaconine has been observed to promote the phosphorylation of I-κBα and the nuclear translocation of the p65 subunit of NF-κB.[1] This activation of NF-κB signaling can lead to the expression of pro-inflammatory cytokines and proteins involved in pyroptosis, such as NLRP3 and caspase-1.[1]
Caption: α-Chaconine-mediated activation of NF-κB and pyroptosis.
Detailed Experimental Protocols
To facilitate the replication and extension of research on α-Chaconine, this section provides detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
α-Chaconine stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of α-Chaconine in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of α-Chaconine. Include a vehicle control (medium with the solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the levels of specific proteins, such as phosphorylated Akt or JNK, to elucidate the effects of α-Chaconine on signaling pathways.
Materials:
-
Cell culture dishes
-
α-Chaconine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins, e.g., anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with α-Chaconine at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to assess the enzymatic activity of MMP-2 and MMP-9.[2]
Materials:
-
Conditioned cell culture medium
-
Non-reducing sample buffer
-
Polyacrylamide gels containing gelatin (1 mg/mL)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing Tris-HCl, CaCl2, and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned medium from cells treated with α-Chaconine. Centrifuge to remove cellular debris. Determine the protein concentration.
-
Electrophoresis: Mix the samples with non-reducing sample buffer (do not boil the samples). Load equal amounts of protein onto a gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Enzyme Activation: Incubate the gel in developing buffer at 37°C for 12-24 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes and then destain until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.
-
Analysis: The molecular weights of the active MMPs can be determined by comparison to protein standards. The intensity of the bands can be quantified using densitometry.
Toxicity and Safety Profile
While α-Chaconine shows therapeutic promise, its inherent toxicity necessitates a thorough evaluation of its safety profile.
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (i.p.) | 19.2 - 27.5 |
| Rat | Intraperitoneal (i.p.) | 84 |
Data from nomination background for alpha-Solanine (CASRN: 20562-02-1) by the National Toxicology Program.[3]
Further in vivo studies are crucial to determine the therapeutic index and to establish a No-Observed-Adverse-Effect Level (NOAEL) for α-Chaconine.
Future Directions and Conclusion
α-Chaconine represents a promising natural product with the potential for development into a therapeutic agent for various diseases, particularly cancer. Its ability to modulate multiple key signaling pathways provides a strong rationale for its further investigation. Future research should focus on:
-
Expanding the scope of preclinical studies: Investigating the efficacy of α-Chaconine in a wider range of cancer models, as well as exploring its potential in other therapeutic areas such as neurodegenerative diseases.
-
In-depth mechanistic studies: Further elucidating the molecular targets and downstream effectors of α-Chaconine to refine our understanding of its mechanism of action.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of α-Chaconine to optimize its delivery and dosing.
-
Safety and toxicology studies: Conducting comprehensive in vivo toxicity studies to establish a clear safety profile and therapeutic window.
References
- 1. α-Chaconine Facilitates Chondrocyte Pyroptosis and Nerve Ingrowth to Aggravate Osteoarthritis Progression by Activating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of α-Chaconine in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chaconine is a steroidal glycoalkaloid predominantly found in plants of the Solanaceae family, most notably in potatoes (Solanum tuberosum). It is a key component of the plant's sophisticated chemical defense system against a wide array of herbivores and pathogens. This technical guide provides an in-depth exploration of the multifaceted role of α-chaconine in plant defense mechanisms, detailing its modes of action, the signaling pathways that govern its production, and the experimental methodologies used to investigate its properties.
Mechanisms of Action in Plant Defense
α-Chaconine exerts its protective effects through a combination of mechanisms, primarily targeting cellular membranes and vital enzymes in invading organisms.
Membrane Disruption
The primary mode of action for α-chaconine is the disruption of cellular membranes. Its amphiphilic nature, consisting of a lipophilic steroidal aglycone (solanidine) and a hydrophilic trisaccharide chain, allows it to intercalate into the phospholipid bilayers of cell membranes. This integration disrupts membrane fluidity and integrity, leading to the formation of pores and subsequent leakage of essential cellular components, ultimately causing cell death. This mechanism is particularly effective against fungal pathogens and the gut epithelial cells of insect herbivores.
Acetylcholinesterase Inhibition
α-Chaconine is also a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and other animals. By inhibiting AChE, α-chaconine prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft. This results in continuous nerve stimulation, paralysis, and eventual death of the insect.
Quantitative Data on Defensive Activities
The efficacy of α-chaconine as a defense compound has been quantified against various pathogens and herbivores.
Antifungal and Antibacterial Activity
α-Chaconine exhibits significant inhibitory activity against a range of phytopathogenic fungi and bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Organism | Type | MIC (µg/mL) | Reference |
| Ralstonia solanacearum | Bacterium | 25 - 50 | [1] |
Table 1: Minimum Inhibitory Concentrations (MIC) of α-Chaconine against a Plant-Pathogenic Bacterium.
Insecticidal and Anti-feedant Activity
The insecticidal properties of α-chaconine are often quantified by the median lethal concentration (LC50) or dose (LD50). Furthermore, its anti-feedant effects deter herbivores from consuming plant tissues.
| Organism | Type | Parameter | Value (µg/mL or mg/kg BW) | Reference |
| Syrian Golden Hamster | Mammal | LD50 (gavage) | 75 mg/kg BW (in a 1:2.5 ratio with α-solanine) | [2] |
Table 2: Toxicological Data for α-Chaconine (in combination with α-solanine).
Note: Data for specific insect LC50 values for α-chaconine alone were not available in the provided search results. The provided data is for hamsters and in combination with α-solanine.
Synergistic Interactions
A notable feature of α-chaconine's defensive role is its synergistic interaction with the co-occurring glycoalkaloid, α-solanine. The combined effect of these two compounds is often greater than the sum of their individual effects, a phenomenon that enhances the overall defense capacity of the plant. This synergism is particularly evident in their membrane-disrupting and toxic activities. The ratio of α-chaconine to α-solanine can significantly influence the potency of the plant's chemical defense.
Biosynthesis and its Regulation by Signaling Pathways
The production of α-chaconine in plants is a tightly regulated process, induced in response to various biotic and abiotic stresses, such as herbivore attack, pathogen infection, and wounding. The jasmonate signaling pathway plays a central role in orchestrating this induced defense.
The Jasmonate Signaling Pathway
The jasmonate signaling pathway is a key regulator of the biosynthesis of numerous secondary metabolites involved in plant defense, including glycoalkaloids. The process is initiated by the perception of stress signals, which leads to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event triggers the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2, which can then activate the expression of genes involved in the α-chaconine biosynthesis pathway.
Caption: Jasmonate signaling pathway leading to α-chaconine biosynthesis.
Experimental Protocols
Extraction and Quantification of α-Chaconine
Objective: To extract and quantify α-chaconine from plant tissue.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Freeze-dry plant tissue (e.g., potato leaves or tubers) and grind to a fine powder.
-
Weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
-
Extraction:
-
Add 5 mL of 5% acetic acid to the sample.
-
Vortex thoroughly for 1 minute.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the glycoalkaloids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., potassium phosphate) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 202 nm.
-
Quantification: Use a calibration curve generated from α-chaconine standards of known concentrations.
-
Caption: Workflow for α-chaconine extraction and HPLC analysis.
Acetylcholinesterase Inhibition Assay
Objective: To determine the inhibitory effect of α-chaconine on acetylcholinesterase activity.
Methodology: Ellman's Assay (Spectrophotometric)
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.
-
Prepare a solution of acetylcholinesterase enzyme.
-
Prepare various concentrations of α-chaconine in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Phosphate buffer.
-
DTNB solution.
-
α-Chaconine solution (or buffer for control).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of α-chaconine.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the α-chaconine concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
References
A Comprehensive Technical Guide to the Discovery, Isolation, and Analysis of α-Chaconine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of α-chaconine, a significant steroidal glycoalkaloid found in potatoes (Solanum tuberosum). It covers the historical context of its discovery, detailed protocols for its isolation and purification, modern analytical techniques for its quantification, and an overview of its known biological signaling pathways.
Discovery and History
The potato plant, a staple food source worldwide, has been cultivated for thousands of years, with its domestication dating back 7,000–10,000 years ago in the Andes region of South America.[1][2] However, it has long been known that potatoes, particularly when greened, sprouted, or improperly stored, can be toxic.[1][3][4] Early toxicological reports, dating back to the late 19th century, attributed this toxicity to a substance generically referred to as "solanine".[5]
It was not until the mid-20th century that scientific advancements allowed for the separation and characterization of the primary toxic components. Researchers discovered that the "solanine" fraction was, in fact, a mixture of several glycoalkaloids. The two most abundant of these are α-solanine and α-chaconine.[5] These compounds share the same steroidal aglycone, solanidine, but differ in their trisaccharide side chains.[6][7] α-Chaconine possesses a chacotriose moiety (composed of one D-glucose and two L-rhamnose units), whereas α-solanine has a solatriose moiety (D-galactose, D-glucose, and L-rhamnose).[6][8] In most potato cultivars, α-chaconine is present in higher concentrations than α-solanine, with the ratio typically ranging from 1.2 to 2.6:1.[8]
The biosynthesis of these complex molecules originates from cholesterol, and key enzymes involved in their synthesis pathways have been identified, opening avenues for genetic modification to create potatoes with lower glycoalkaloid content.[8][9]
Physicochemical Properties of α-Chaconine
α-Chaconine is a complex steroidal glycoalkaloid that contributes to the bitter taste of potatoes and acts as a natural defense mechanism for the plant against insects and fungi.[8] Its structure consists of the nitrogen-containing steroid aglycone, solanidine, linked to a chain of three sugar units.[10]
| Property | Value | Reference |
| IUPAC Name | Solanid-5-en-3β-yl α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside | [8] |
| Molecular Formula | C₄₅H₇₃NO₁₄ | [8] |
| Molar Mass | 852.06 g/mol | |
| CAS Number | 20562-03-2 | [8] |
| Appearance | White crystalline solid | |
| Aglycone | Solanidine | [6][11] |
| Trisaccharide | β-chacotriose (bis-α-L-rhamnopyranosyl-β-D-glucopyranose) | [11] |
Experimental Protocols: Isolation and Quantification
The accurate isolation and quantification of α-chaconine are critical for food safety analysis and toxicological research. Various methods have been developed, typically involving solvent extraction, purification via solid-phase extraction, and analysis by chromatography.
General Isolation and Extraction Workflow
The following diagram outlines a typical workflow for the extraction and purification of α-chaconine from potato tubers.
References
- 1. Potato - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Acute toxicity of high doses of the glycoalkaloids, alpha-solanine and alphthis compound, in the Syrian Golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]
- 6. scispace.com [scispace.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Chaconine - Wikipedia [en.wikipedia.org]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates [mdpi.com]
Methodological & Application
Application Notes and Protocols for α-Chaconine Extraction from Potato Peels
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chaconine, a steroidal glycoalkaloid found in potato peels, has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of α-chaconine from potato peels, enabling researchers to obtain this compound for further investigation. The methodologies outlined are based on established scientific literature and are intended for a laboratory setting. Additionally, this document summarizes the quantitative data from various extraction methods and illustrates the key signaling pathways influenced by α-chaconine.
Data Presentation
The efficiency of α-chaconine extraction is highly dependent on the methodology and solvents employed. Below is a summary of reported extraction yields from potato peels using different techniques.
| Extraction Method | Solvent System | Temperature (°C) | α-Chaconine Yield (µg/g of dried peel) | Reference |
| Pressurized Liquid Extraction (PLE) | 89% Methanol | 80 | 873 | [1] |
| Solid-Liquid Extraction (SLE) | Methanol | Not Specified | 474 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 85 | Not explicitly stated for α-chaconine alone, but optimized for total glycoalkaloids. | |
| Solid-Liquid Extraction (SLE) | 1% Acetic Acid | Room Temperature | Not explicitly quantified for peels, used for potato tubers. | [2] |
Experimental Protocols
This section details a comprehensive protocol for the extraction and purification of α-chaconine from potato peels using a standard solid-liquid extraction method followed by solid-phase extraction for purification.
Part 1: Solid-Liquid Extraction of α-Chaconine
1.1. Materials and Reagents:
-
Dried potato peels
-
Methanol (ACS grade or higher)
-
Deionized water
-
Grinder or mill
-
Beakers and Erlenmeyer flasks
-
Stir plate and magnetic stir bars
-
Filter paper (Whatman No. 1 or equivalent)
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Analytical balance
1.2. Sample Preparation:
-
Thoroughly wash fresh potato peels with tap water to remove any dirt and debris, followed by a final rinse with deionized water.
-
Dry the potato peels in an oven at 60°C until a constant weight is achieved to remove all moisture.
-
Grind the dried peels into a fine powder using a grinder or mill. A smaller particle size increases the surface area for efficient extraction.
-
Store the dried potato peel powder in an airtight container in a cool, dark, and dry place until needed for extraction.
1.3. Extraction Procedure:
-
Weigh 10 g of the dried potato peel powder and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (80:20 methanol:water, v/v) to the flask. This provides a solid-to-liquid ratio of 1:10.
-
Place a magnetic stir bar in the flask and place it on a stir plate.
-
Stir the mixture at room temperature for 24 hours. Ensure the flask is covered to prevent solvent evaporation.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum to separate the extract from the solid residue.
-
Collect the filtrate (the crude extract) in a clean flask.
-
To maximize the yield, the solid residue can be re-extracted with another 50 mL of 80% methanol for an additional 4 hours and filtered as described above.
-
Combine the filtrates from both extractions.
-
Concentrate the combined crude extract using a rotary evaporator at 40°C under reduced pressure until the volume is reduced to approximately 10-15 mL. This concentrated extract is now ready for purification.
Part 2: Purification of α-Chaconine using Solid-Phase Extraction (SPE)
2.1. Materials and Reagents:
-
Concentrated crude extract from Part 1
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
SPE manifold
-
Collection tubes
2.2. Purification Procedure:
-
Cartridge Conditioning:
-
Place a C18 SPE cartridge on the SPE manifold.
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry out between these steps.
-
-
Sample Loading:
-
Dilute the 10-15 mL concentrated crude extract with 20 mL of deionized water to reduce the methanol concentration.
-
Slowly load the diluted extract onto the conditioned C18 cartridge. Allow the sample to pass through the sorbent at a slow, dropwise rate.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Follow with a wash of 10 mL of 20% methanol to elute weakly bound impurities.
-
-
Elution:
-
Elute the α-chaconine from the cartridge with 10 mL of 80% methanol. Collect this fraction in a clean collection tube.
-
-
Final Preparation:
-
The eluted fraction contains the purified α-chaconine. This solution can be concentrated under a stream of nitrogen or using a rotary evaporator to dryness.
-
The dried residue can be reconstituted in a suitable solvent (e.g., methanol) for further analysis (e.g., HPLC, LC-MS) or biological assays.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for α-chaconine extraction and purification.
Signaling Pathways
α-Chaconine has been shown to modulate several key signaling pathways involved in cellular processes. Below are diagrams illustrating the NF-κB and Akt/ERα signaling pathways, which are reported to be affected by this compound.
NF-κB Signaling Pathway
Caption: α-Chaconine activates the NF-κB signaling pathway.[3]
Akt/ERα Signaling Pathway
Caption: α-Chaconine inhibits proliferation via the Akt/ERα signaling pathway.[4][5]
References
- 1. AKT Alters Genome-Wide Estrogen Receptor α Binding and Impacts Estrogen Signaling in Breast Cancer [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Purification of α-Chaconine using Centrifugal Partition Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of the steroidal glycoalkaloid α-chaconine from potato sprouts using Centrifugal Partition Chromatography (CPC). α-Chaconine, along with α-solanine, constitutes the major glycoalkaloids in potatoes and is of significant interest to researchers for its various biological activities.[1] This application note offers a comprehensive, step-by-step protocol for sample preparation, CPC separation, and purity analysis, making it a valuable resource for natural product chemists, pharmacologists, and drug development professionals seeking to obtain high-purity α-chaconine for their research needs.
Introduction to α-Chaconine and Centrifugal Partition Chromatography
α-Chaconine is a naturally occurring glycoalkaloid found in plants of the Solanaceae family, most notably in potatoes (Solanum tuberosum). It is a steroidal alkaloid glycoside, consisting of the aglycone solanidine and a carbohydrate moiety, β-chacotriose. These compounds are part of the plant's natural defense mechanism against pests and pathogens. Due to their biological activities, including potential toxicological effects and other pharmacological properties, there is a scientific need for pure α-chaconine for various in vitro and in vivo studies.
Centrifugal Partition Chromatography (CPC), also known as counter-current chromatography (CCC), is a liquid-liquid chromatographic technique that utilizes a biphasic solvent system for the separation of compounds. Unlike traditional column chromatography, CPC does not require a solid stationary phase, which eliminates issues such as irreversible sample adsorption and sample degradation.[2] The separation is based on the differential partitioning of the analytes between two immiscible liquid phases. A strong centrifugal field is used to retain the stationary liquid phase while the mobile phase is pumped through the column. This technique is particularly well-suited for the preparative-scale purification of natural products.
Experimental Protocols
This section details the necessary protocols for the extraction of α-chaconine from potato sprouts, its purification using CPC, and the subsequent analysis of its purity by High-Performance Liquid Chromatography (HPLC).
Crude Extract Preparation from Potato Sprouts
This protocol is adapted from the work of Attoumbré et al. (2012).[1][3]
Materials and Reagents:
-
Fresh potato sprouts (e.g., from Solanum tuberosum cv. Pompadour)
-
Methanol (MeOH), analytical grade
-
Water (H₂O), purified
-
Acetic acid (CH₃COOH), analytical grade
-
Blender or homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest fresh potato sprouts.
-
Homogenize 50 g of fresh sprouts in a blender with a solvent mixture of MeOH/H₂O/CH₃COOH (400/100/50, v/v/v).
-
Centrifuge the homogenate to pellet the solid plant material.
-
Collect the supernatant containing the dissolved glycoalkaloids.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.
-
From 50 g of fresh sprouts, an approximate yield of 2.8 g of crude extract can be expected.[1][3]
α-Chaconine Purification by Centrifugal Partition Chromatography (CPC)
This protocol is based on the method described by Attoumbré et al. (2012).[1][3]
Instrumentation:
-
Centrifugal Partition Chromatograph (CPC) equipped with a preparative coil
-
Preparative HPLC pump
-
UV detector
-
Fraction collector
CPC Parameters:
| Parameter | Value |
| Solvent System | Ethyl acetate/Butanol/Water (15/35/50, v/v/v) |
| Mode of Operation | Ascending mode (lower phase as stationary phase) |
| Flow Rate | 8 mL/min |
| Rotational Speed | 2500 rpm |
| Sample Load | 0.8 g of crude extract dissolved in 10 mL of the stationary phase |
| Detection Wavelength | 202 nm |
Procedure:
-
Solvent System Preparation: Prepare the biphasic solvent system by mixing ethyl acetate, butanol, and water in the specified ratio. Allow the mixture to equilibrate in a separatory funnel, and then separate the upper and lower phases.
-
Column Equilibration: Fill the CPC column with the stationary phase (lower phase) at a flow rate of 30 mL/min and a rotational speed of 500 rpm.
-
Sample Injection: Dissolve 0.8 g of the crude extract in 10 mL of the stationary phase. Inject the sample into the CPC system.
-
Elution: Pump the mobile phase (upper phase) through the column at a flow rate of 8 mL/min with a rotational speed of 2500 rpm.
-
Fraction Collection: Monitor the eluent at 202 nm and collect fractions of 15 mL.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure α-chaconine.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
Analytical HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)
HPLC Parameters:
| Parameter | Value |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution may be required for optimal separation from α-solanine) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 202 nm |
| Injection Volume | 20 µL |
Procedure:
-
Prepare standards of α-chaconine of known concentrations.
-
Dilute a small aliquot of each collected CPC fraction in the mobile phase.
-
Inject the standards and the diluted fractions into the HPLC system.
-
Identify the peaks corresponding to α-chaconine by comparing the retention times with the standard.
-
Determine the purity of α-chaconine in the collected fractions by calculating the peak area percentage.
Expected Results
The application of the described CPC protocol to the crude extract from potato sprouts is expected to yield α-chaconine with high purity. The following table summarizes the expected quantitative results based on the work of Attoumbré et al. (2012).[1][3]
| Parameter | Result |
| Crude Extract Yield | ~2.8 g from 50 g of fresh sprouts |
| α-Chaconine Yield from CPC | 54 mg from 0.8 g of crude extract |
| α-Chaconine Purity | > 92% |
| Recovery of α-Chaconine | Approximately 73% |
Workflow and Diagrams
The following diagrams illustrate the experimental workflow for the purification of α-chaconine.
Caption: Experimental workflow for α-chaconine purification.
Conclusion
Centrifugal Partition Chromatography is a highly effective and efficient method for the preparative-scale purification of α-chaconine from a crude potato sprout extract. The protocol outlined in this application note provides a clear and reproducible procedure for obtaining α-chaconine with a purity exceeding 92%. This methodology avoids the use of solid stationary phases, leading to high recovery rates and minimizing the risk of sample degradation. The availability of high-purity α-chaconine is essential for advancing research into its biological activities and potential therapeutic applications.
References
Application Note & Protocol: Quantification of α-Chaconine in Plant Tissues by High-Performance Liquid Chromatography (HPLC)
Authored for: Researchers, scientists, and drug development professionals.
Introduction
α-Chaconine, along with α-solanine, is a steroidal glycoalkaloid naturally present in plants of the Solanaceae family, most notably in potatoes (Solanum tuberosum)[1][2]. These compounds are part of the plant's natural defense mechanism against pests and pathogens[2][3]. However, at high concentrations, they can be toxic to humans and animals, causing gastrointestinal and neurological disturbances[4]. Therefore, accurate and reliable quantification of α-chaconine in plant tissues is crucial for food safety, agricultural research, and toxicological studies. This application note provides a detailed protocol for the quantification of α-chaconine in plant tissues using High-Performance Liquid Chromatography (HPLC), referencing established methodologies. The primary methods discussed involve Reversed-Phase HPLC coupled with Mass Spectrometry (MS/MS) or Evaporative Light Scattering Detection (ELSD) for sensitive and selective detection.
Experimental Workflow
The overall experimental workflow for the quantification of α-chaconine in plant tissues is depicted below.
References
Application Note: Quantitative Analysis of α-Chaconine and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chaconine, along with α-solanine, is a steroidal glycoalkaloid predominantly found in plants of the Solanaceae family, most notably in potatoes (Solanum tuberosum). These compounds are natural toxins that protect the plant from pests and pathogens. However, at high concentrations, they can be toxic to humans and animals, causing gastrointestinal and neurological issues. The metabolic breakdown of α-chaconine involves the sequential removal of its sugar moieties, leading to the formation of several metabolites. Accurate and sensitive quantification of α-chaconine and its metabolites is crucial for food safety, toxicological studies, and in the development of potato-based food products and pharmaceuticals. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of α-chaconine and its primary metabolites.
Metabolic Pathway of α-Chaconine
The metabolism of α-chaconine primarily occurs through the enzymatic hydrolysis of its chacotriose sugar chain. This process involves the stepwise removal of two rhamnose units and one glucose unit, leading to the formation of β-chaconine, γ-chaconine, and finally the aglycone, solanidine.[1][2] This deglycosylation significantly reduces the toxicity of the parent compound.
Caption: Metabolic degradation of α-Chaconine.
Experimental Protocols
Sample Preparation: QuEChERS Extraction from Potato Matrix
This protocol is adapted from a method for potato crisps and is suitable for various potato-based matrices.[3][4]
Materials:
-
Homogenized potato sample
-
Acetonitrile (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium acetate (NaOAc)
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 5 g of the homogenized potato sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (acetonitrile layer).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-Chaconine | 852.5 | 706.4 | 25 |
| β-Chaconine | 706.4 | 560.4 | 20 |
| γ-Chaconine | 560.4 | 398.3 | 30 |
| Solanidine | 398.3 | 114.1 | 40 |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of α-chaconine and its metabolites.
| Analyte | Linearity (r²) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) |
| α-Chaconine | >0.99 | 31 | 82.7 - 101.5 | <10 |
| Solanidine | >0.99 | - | 83.9 - 90.3 | <10 |
Data compiled from multiple sources.[4][5] LOQ for solanidine and metabolites of α-chaconine were not explicitly stated in the referenced literature but are expected to be in a similar range.
Experimental Workflow
The overall experimental workflow for the analysis of α-chaconine and its metabolites is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of α-chaconine and its key metabolites. The QuEChERS extraction protocol is efficient and requires minimal cleanup, making it suitable for high-throughput analysis. This application note serves as a comprehensive guide for researchers in food safety, toxicology, and related fields for the reliable analysis of these important steroidal glycoalkaloids.
References
- 1. A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of the potato glycoalkaloids--alpha-solanine and alpha-chaconine in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dikmatech.com [dikmatech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Stability of α-Chaconine Under Different Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chaconine is a steroidal glycoalkaloid predominantly found in species of the Solanaceae family, most notably in potatoes (Solanum tuberosum). It contributes to the plant's natural defense mechanisms against pests and pathogens. However, at elevated concentrations, it can be toxic to humans and animals. As a compound of interest for various pharmacological and toxicological studies, understanding its stability under different storage conditions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of the stability of α-chaconine under various storage conditions and detailed protocols for its analysis.
Data Presentation: α-Chaconine Stability
The stability of α-chaconine is influenced by several factors, including temperature, pH, light, and the solvent used for storage. The following tables summarize the available quantitative data on α-chaconine stability.
Table 1: Stability of α-Chaconine in Solution
| Storage Condition | Solvent | Concentration | Duration | Stability | Reference |
| Room Temperature, Under Nitrogen | Methanol:Acetic Acid (99:1, v/v) | Not Specified | 1 month | Stable | [1] |
| Boiling (100 °C) | Water | Not Specified | 150 minutes | No significant decrease |
Table 2: General Thermal Stability of α-Chaconine
| Condition | Observation |
| Deep Frying (≥170 °C) | Effective in lowering glycoalkaloid levels. |
| Boiling | Not effective in significantly reducing levels. |
| Microwaving | Only slightly effective in reducing levels. |
| Freeze Drying/Dehydration | Little to no reduction in glycoalkaloid content. |
Note: The data on the stability of α-chaconine in solution under varying pH and light conditions is not extensively available in the public domain. Researchers are advised to perform their own stability studies for specific experimental conditions.
Experimental Protocols
Protocol for Stability Testing of α-Chaconine in Solution
This protocol outlines a general procedure for assessing the stability of α-Chaconine in a solution under various storage conditions.
1.1. Materials
-
α-Chaconine standard
-
Solvents for dissolution (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Water)
-
Buffers for pH adjustment (e.g., phosphate, citrate)
-
HPLC or UPLC system with UV or MS detector
-
Validated stability-indicating analytical method (see Protocol 2)
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Amber vials
1.2. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of α-chaconine of known concentration in the desired solvent.
-
Preparation of Stability Samples: Aliquot the stock solution into amber vials for each storage condition to be tested (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber). For pH stability, adjust the pH of the solution using appropriate buffers.
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
Storage: Store the samples at the defined conditions. Protect samples from light unless photostability is being assessed.
-
Sample Analysis: At each time point, withdraw a sample from each condition and analyze it using a validated stability-indicating method (Protocol 2).
-
Data Evaluation: Calculate the percentage of α-chaconine remaining at each time point relative to the initial concentration (time 0). A significant loss is typically considered to be more than 5-10%.
Protocol for a Stability-Indicating HPTLC Method for α-Chaconine
This protocol is adapted from a validated method for the quantification of α-chaconine and can be used to separate the parent compound from its degradation products.[1][2]
2.1. Materials
-
HPTLC plates (Silica gel 60 F254)
-
Methanol, Dichloromethane, Acetic Acid, Ammonium Hydroxide (analytical grade)
-
Antimony(III) chloride
-
Densitometer/plate scanner
-
Forced degradation samples of α-chaconine (acid, base, oxidative, thermal, and photolytic stress)
2.2. Chromatographic Conditions
-
Mobile Phase: Dichloromethane:Methanol:Water:Concentrated Ammonium Hydroxide (70:30:4:0.4, v/v/v/v)[1][2]
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254
-
Application: Apply samples as bands using an appropriate applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 85 mm.[1]
-
Detection:
-
Quantification: Perform densitometric scanning at 507 nm.[2]
2.3. Method Validation for Stability-Indicating Properties
-
Specificity: Analyze forced degradation samples to ensure that the degradation products are well-resolved from the α-chaconine peak.
-
Linearity, Accuracy, Precision, and Sensitivity: Perform standard validation experiments as per ICH guidelines.
Mandatory Visualizations
Conclusion
The stability of α-chaconine is a critical parameter for researchers. While it exhibits relative stability under certain conditions, such as in methanolic-acetic acid solution under nitrogen, further investigation is required to fully characterize its stability profile under a broader range of temperatures, pH values, and light exposures. The provided protocols offer a framework for conducting these stability studies and for the reliable quantification of α-chaconine. The visualization of the experimental workflow and the NF-κB signaling pathway provides a clear overview for planning and understanding the context of α-chaconine research.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of α-Chaconine
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Chaconine is a steroidal glycoalkaloid found in potatoes (Solanum tuberosum) and other members of the Solanaceae family. It is known for its bitter taste and natural pesticidal properties. Recent research has highlighted the cytotoxic and anti-cancer properties of α-chaconine, making it a compound of interest in oncological and pharmacological studies. These application notes provide an overview of the in vitro cytotoxicity of α-chaconine and detailed protocols for its assessment.
Data Presentation: Cytotoxicity of α-Chaconine
The cytotoxic effect of α-chaconine has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. Below is a summary of reported IC50 values for α-chaconine in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Used | Citation |
| RL95-2 | Endometrial Carcinoma | 4.72 | SRB Assay | [1] |
| A549 | Lung Adenocarcinoma | No cytotoxic or anti-proliferative effect reported in one study. | xCELLigence | [2] |
| HT-29 | Colon Adenocarcinoma | Cytotoxicity observed, specific IC50 not readily available in cited literature. | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity observed, specific IC50 not readily available in cited literature. | Not Specified | |
| LNCaP | Prostate Carcinoma | Cytotoxicity observed, specific IC50 not readily available in cited literature. | Not Specified | |
| PC3 | Prostate Carcinoma | Cytotoxicity observed, specific IC50 not readily available in cited literature. | Not Specified |
Note: The cytotoxicity of α-chaconine can vary depending on the cell line, assay method, and experimental conditions. The information for A549 cells highlights the importance of consulting multiple studies.
Signaling Pathways Modulated by α-Chaconine
α-Chaconine exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
α-Chaconine's Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. α-Chaconine has been shown to inhibit the phosphorylation of Akt, a key component of this pathway. This inhibition leads to a decrease in pro-survival signals and can contribute to the induction of apoptosis.
Caption: α-Chaconine inhibits the PI3K/Akt signaling pathway.
α-Chaconine's Inhibition of the ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that promotes cell proliferation and survival. α-Chaconine has been demonstrated to inhibit the phosphorylation of ERK, thereby disrupting this pro-growth signaling and contributing to apoptosis.
Caption: α-Chaconine inhibits the ERK signaling pathway.
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays to assess the effects of α-chaconine.
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of α-Chaconine.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
α-Chaconine (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of α-chaconine in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of α-chaconine. Include a vehicle control (medium with the same concentration of solvent used to dissolve α-chaconine) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of α-chaconine compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
α-Chaconine
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time periods at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
α-Chaconine
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of α-chaconine and a vehicle control for the desired time period.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating cells with the detached cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: The cell population will be divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by α-chaconine.
-
References
Application Notes and Protocols: α-Chaconine Acetylcholinesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the acetylcholinesterase (AChE) inhibitory activity of α-chaconine, a steroidal glycoalkaloid found in members of the Solanaceae family. The protocol is based on the widely used spectrophotometric method developed by Ellman.[1] Included are comprehensive instructions for preparing reagents, performing the assay, and analyzing the data to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50). Additionally, this document presents quantitative data on α-chaconine's inhibitory potency and includes graphical representations of the experimental workflow and the underlying biochemical signaling pathway.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.[3] This mechanism is the basis for the therapeutic effects of several drugs used to treat conditions like Alzheimer's disease and myasthenia gravis.[4] α-Chaconine, a naturally occurring glycoalkaloid, has been identified as a potent inhibitor of AChE.[2] Understanding the kinetics and potency of this inhibition is crucial for its potential development as a therapeutic agent or as a tool for studying cholinergic neurotransmission. The Ellman's assay is a simple, rapid, and reliable colorimetric method for measuring AChE activity.[1] The assay utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1] The rate of color development is directly proportional to the AChE activity.
Data Presentation
The inhibitory potency of α-chaconine against acetylcholinesterase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Enzyme Source | IC50 Value | Reference |
| α-Chaconine | Not Specified | 7.48 x 10⁻⁷ M | [2] |
| α-Chaconine | RL95-2 Cells | 4.72 µM | [5] |
| α-Solanine | Not Specified | 1.88 x 10⁻⁷ M | [2] |
Experimental Protocols
This protocol is adapted from the Ellman's method for the determination of acetylcholinesterase inhibition by α-chaconine.
Materials and Reagents
-
α-Chaconine (Sigma-Aldrich or equivalent)
-
Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7, Sigma-Aldrich or equivalent)
-
Acetylthiocholine iodide (ATCI) (Sigma-Aldrich or equivalent)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) (Sigma-Aldrich or equivalent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Pipettes and tips
-
Deionized water
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with HCl and then bring the final volume to 1 L with deionized water.
-
AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.
-
ATCI Solution (15 mM): Dissolve 21.67 mg of ATCI in 5 mL of deionized water. Prepare fresh daily.
-
DTNB Solution (3 mM): Dissolve 11.89 mg of DTNB in 10 mL of Tris-HCl buffer. Store protected from light.
-
α-Chaconine Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of α-chaconine in DMSO to prepare a stock solution. For example, dissolve 8.62 mg of α-chaconine (MW: 862.1 g/mol ) in 1 mL of DMSO for a 10 mM stock solution.
-
α-Chaconine Working Solutions: Prepare serial dilutions of the α-chaconine stock solution in Tris-HCl buffer to achieve a range of desired concentrations for the assay. The final DMSO concentration in the assay wells should be kept below 1% to avoid solvent effects.
Assay Procedure
The assay should be performed in a 96-well microplate. Each experiment should include a negative control (no inhibitor) and a blank (no enzyme).
-
Add Reagents to Wells:
-
Blank: 125 µL of Tris-HCl buffer, 25 µL of ATCI, and 25 µL of DTNB.
-
Negative Control: 100 µL of Tris-HCl buffer, 25 µL of ATCI, 25 µL of DTNB, and 25 µL of AChE solution.
-
Test (α-Chaconine): 75 µL of Tris-HCl buffer, 25 µL of the respective α-chaconine working solution, 25 µL of ATCI, and 25 µL of DTNB.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the Reaction: Add 25 µL of the AChE solution to the negative control and test wells.
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 10-15 minutes using a microplate reader.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction (V) by calculating the change in absorbance per unit time (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the Percentage of Inhibition: The percentage of AChE inhibition by α-chaconine can be calculated using the following formula:
Where:
-
V_control is the rate of reaction of the negative control.
-
V_inhibitor is the rate of reaction in the presence of α-chaconine.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the α-chaconine concentration. The IC50 value can be determined by non-linear regression analysis of the dose-response curve, fitting the data to a sigmoidal curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Acetylcholine signaling and inhibition by α-Chaconine.
Experimental Workflow Diagram
Caption: Workflow for the α-Chaconine AChE inhibition assay.
References
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of α-Chaconine in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Chaconine, a steroidal glycoalkaloid found in plants of the Solanaceae family, such as potatoes, has been the subject of research for its potential biological activities.[1] Emerging evidence presents a dual role for α-chaconine in inflammation, with some studies indicating anti-inflammatory properties while others suggest it may exacerbate inflammatory responses. This complexity highlights the need for standardized protocols to investigate its effects in a cell culture setting.
These application notes provide detailed protocols to assess both the potential anti-inflammatory and pro-inflammatory effects of α-chaconine. The described experimental workflows will enable researchers to characterize the compound's impact on key inflammatory pathways, including NF-κB, AP-1, and the NLRP3 inflammasome, in relevant cell types such as macrophages and chondrocytes.
Data Presentation: Summary of α-Chaconine's Effects
The following tables summarize the reported effects of α-chaconine on various inflammatory markers and cell types, reflecting the compound's dose-dependent and context-specific activities.
Table 1: Reported Anti-inflammatory Effects of α-Chaconine
| Cell Type | Inflammatory Stimulus | α-Chaconine Concentration | Observed Effects | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of COX-2, IL-1β, IL-6, and TNF-α expression. Attenuation of AP-1 transcriptional activity. | [2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Suppression of TAK1, MKK7, and JNK phosphorylation. | [2] |
Table 2: Reported Pro-inflammatory and Cytotoxic Effects of α-Chaconine
| Cell Type | Model System | α-Chaconine Concentration | Observed Effects | Reference |
| Mouse Chondrocytes | Osteoarthritis (OA) Model | 20 µM and 100 µM (High-dose) | Exacerbated cartilage degradation, increased Mmp3 and Mmp13. Induced chondrocyte pyroptosis. | [3] |
| Mouse Chondrocytes | Osteoarthritis (OA) Model | 100 µM (High-dose) | Activated NF-κB signaling (increased I-κBα phosphorylation and p65 nuclear translocation). Increased IL-1β and IL-18 expression. | [3] |
| Mouse Small Intestinal Epithelial Cells | Cytotoxicity Study | 0.4 µg/mL and 0.8 µg/mL | Increased LDH activity, indicating cell damage. Reduced cell proliferation and viability (MTT assay). | [4] |
Experimental Protocols
These protocols provide a framework for investigating the dichotomous effects of α-chaconine on inflammation in cell culture.
Protocol 1: General Cell Culture and Maintenance
-
Cell Lines:
-
RAW 264.7 (Murine Macrophages): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Human Chondrocytes (HC) or Mesenchymal Stem Cell-derived Chondrocytes: Culture in Chondrocyte Growth Medium. For generating chondrocytes from bone marrow-derived mesenchymal stem cells (BMSCs), a 3D culture system can be employed to better mimic the in vivo environment.[5]
-
-
Culture Conditions: Maintain all cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Protocol 2: Assessment of α-Chaconine Cytotoxicity (MTT Assay)
It is crucial to determine the non-toxic concentration range of α-chaconine for each cell line before proceeding with functional assays.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with a range of α-chaconine concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[7]
Protocol 3: Investigation of Anti-inflammatory Effects in LPS-Stimulated Macrophages
This protocol is designed to assess the potential of α-chaconine to suppress an inflammatory response.
-
Cell Seeding: Plate RAW 264.7 cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for NO and cytokine secretion) and allow them to attach overnight.[8]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of α-chaconine for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for the desired time points (e.g., 6 hours for RNA, 24 hours for protein).[8][9]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for nitric oxide (Griess assay) and cytokine (ELISA) analysis.
-
Cell Lysate: Lyse the cells for RNA extraction (qRT-PCR) or protein extraction (Western blot).
-
Protocol 4: Investigation of Pro-inflammatory Effects in Chondrocytes
This protocol aims to determine if α-chaconine can induce or exacerbate an inflammatory state, as has been suggested in the context of osteoarthritis.[3]
-
Cell Seeding and Differentiation (if applicable): Culture primary chondrocytes or differentiated MSC-derived chondrocytes.
-
Treatment: Treat the chondrocytes with various concentrations of α-chaconine (e.g., low dose vs. high dose, such as 20 µM and 100 µM) for 24-48 hours.[3]
-
Inflammatory Co-stimulation (Optional): To model an existing inflammatory environment, cells can be co-treated with a low dose of a pro-inflammatory cytokine like IL-1β or TNF-α.[10][11]
-
Sample Collection: Collect supernatant and cell lysates as described in Protocol 3.
Analytical Techniques
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, adding detection antibody, and developing the colorimetric reaction.[14][15][16][17]
-
Measure absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from cell lysates using a suitable kit.[1]
-
Synthesize cDNA using a reverse transcription kit.[1]
-
Perform real-time PCR using SYBR Green master mix and primers for target genes (e.g., COX-2, TNF-α, IL-6, IL-1β, NLRP3, IL-18) and a housekeeping gene (e.g., GAPDH).[1][18][19]
-
Analyze relative gene expression using the 2-ΔΔCT method.[1]
-
-
Protein Expression and Pathway Activation (Western Blot):
-
Separate total protein lysates via SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-JNK, p-c-Jun, p-IκBα, IκBα, p-p65, p65, NLRP3, Caspase-1, GSDMD, and β-actin as a loading control).[20][21][22]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
NF-κB Nuclear Translocation (Immunofluorescence):
-
Grow cells on sterile coverslips in a 6-well plate.[23]
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope and assess the localization of p65 (cytoplasmic vs. nuclear).[23]
-
Mandatory Visualizations
Caption: Putative anti-inflammatory mechanism of α-chaconine via AP-1 inactivation.
Caption: Pro-inflammatory mechanism of α-chaconine via NF-κB and NLRP3 inflammasome activation.
Caption: General experimental workflow for assessing α-chaconine's inflammatory effects.
References
- 1. 2.14 Quantification of pro and anti-inflammatory markers by RT-qPCR [bio-protocol.org]
- 2. α-Chaconine isolated from a Solanum tuberosum L. cv Jayoung suppresses lipopolysaccharide-induced pro-inflammatory mediators via AP-1 inactivation in RAW 264.7 macrophages and protects mice from endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Chaconine Facilitates Chondrocyte Pyroptosis and Nerve Ingrowth to Aggravate Osteoarthritis Progression by Activating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells [frontiersin.org]
- 5. Efficient Generation of Chondrocytes From Bone Marrow–Derived Mesenchymal Stem Cells in a 3D Culture System: Protocol for a Practical Model for Assessing Anti-Inflammatory Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A cytokine-induced spheroid-based in vitro model for studying osteoarthritis pathogenesis [frontiersin.org]
- 11. In vitro inflammatory multi-cellular model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. arigobio.com [arigobio.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. RT-qPCR study of COX-1 and -2 genes in oral surgical model comparing single-dose preemptive ibuprofen and etoricoxib: A randomized clinical trialy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The p65/RelA Subunit of NF-κB Suppresses the Sustained, Antiapoptotic Activity of Jun Kinase Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 4.8. Observing p65 Nuclear Translocation by IF [bio-protocol.org]
Animal Models for In Vivo Evaluation of α-Chaconine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chaconine, a steroidal glycoalkaloid predominantly found in potatoes (Solanum tuberosum), has garnered significant scientific interest due to its diverse biological activities. These activities range from toxicological effects to potential therapeutic applications, including anti-inflammatory and neurological properties. To elucidate the in vivo effects of α-chaconine, various animal models have been employed. This document provides detailed application notes and protocols for studying the in vivo effects of α-chaconine, focusing on toxicity, neurotoxicity, and its impact on osteoarthritis and inflammation. The protocols are designed to offer standardized methodologies for researchers in academia and the pharmaceutical industry.
Acute Oral Toxicity Studies in Syrian Golden Hamsters
The Syrian Golden hamster is a suitable model for studying the acute oral toxicity of α-chaconine. The following protocol is based on established methodologies and aligns with the principles of the OECD Guideline 423 for the Acute Toxic Class Method.
Data Presentation: Acute Toxicity of α-Chaconine
| Animal Model | Route of Administration | LD50 (mg/kg) | Key Toxic Effects | Reference |
| Mouse | Intraperitoneal | 19.2 - 27.5 | - | [1] |
| Rat | Intraperitoneal | 84 | - | [1] |
| Syrian Golden Hamster | Oral (gavage) | Potentially lethal at ≥ 75 mg/kg/day | Fluid-filled and dilated small intestines, hyperemia of the stomach and small intestines. No significant effect on acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity. | [2][3] |
Experimental Protocol: Acute Oral Toxicity (OECD 423 Adapted for Hamsters)
Objective: To determine the acute oral toxicity of α-chaconine in Syrian Golden hamsters.
Materials:
-
α-Chaconine (purity ≥ 95%)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Syrian Golden hamsters (female, 8-12 weeks old)
-
Oral gavage needles (18-20 gauge, ball-tipped)
-
Syringes
-
Animal balance
-
Standard laboratory animal caging and diet
Procedure:
-
Acclimatization: Acclimate hamsters to the laboratory conditions for at least 5 days prior to the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water.
-
Dose Preparation: Prepare a homogenous suspension of α-chaconine in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume not exceeding 10 ml/kg body weight.
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Weigh each animal and calculate the individual dose volume.
-
Administer a single oral dose of α-chaconine using a gavage needle. Start with a dose of 2000 mg/kg. If mortality is observed, subsequent groups are dosed at 300 mg/kg, and then lower doses as determined by the OECD 423 guideline. A control group should receive the vehicle alone.
-
-
Clinical Observations:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically during the first 24 hours, with special attention during the first 4 hours.
-
Thereafter, observe animals daily for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note any instances of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[4][5]
-
Record body weight shortly before dosing and at least weekly thereafter.
-
-
Necropsy and Histopathology:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study).
-
Pay particular attention to the gastrointestinal tract, noting any signs of fluid accumulation, dilation, or inflammation in the stomach and intestines.[2][3]
-
For histopathological examination, collect samples of the stomach and small intestine. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine for any pathological changes.
-
Workflow Diagram
Neurotoxicity Assessment in Mice
α-Chaconine has been reported to have effects on the nervous system.[1] The following protocols describe the use of the open field and rotarod tests to assess locomotor activity, anxiety-like behavior, and motor coordination in mice treated with α-chaconine.
Data Presentation: Neurotoxicity of α-Chaconine
No specific quantitative data from in vivo neurobehavioral tests for α-chaconine was identified in the search results. The table below is a template for presenting such data when it becomes available.
| Behavioral Test | Animal Model | α-Chaconine Dose (mg/kg) | Key Findings | Reference |
| Open Field Test | Mouse | e.g., Decreased total distance traveled, increased time in the center | ||
| Rotarod Test | Mouse | e.g., Reduced latency to fall |
Experimental Protocols
Objective: To assess locomotor activity and anxiety-like behavior in mice treated with α-chaconine.
Materials:
-
Open field apparatus (e.g., 42 x 42 x 42 cm box)
-
Video tracking software
-
α-Chaconine
-
Vehicle
-
Mice (e.g., C57BL/6, male, 8-10 weeks old)
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 1 hour before the test.
-
Dosing: Administer α-chaconine (e.g., intraperitoneally) at selected doses 30 minutes before the test. A control group should receive the vehicle.
-
Test:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. peripheral zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: Average speed of movement.[6]
-
Objective: To assess motor coordination and balance in mice treated with α-chaconine.
Materials:
-
Rotarod apparatus
-
α-Chaconine
-
Vehicle
-
Mice (e.g., C57BL/6, male, 8-10 weeks old)
Procedure:
-
Training: Train the mice on the rotarod for 2-3 consecutive days before the test day. Place the mice on the rotating rod at a low constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
Dosing: On the test day, administer α-chaconine (e.g., intraperitoneally) at selected doses 30 minutes before the test. A control group should receive the vehicle.
-
Test:
-
Place the mouse on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Calculate the average latency to fall across the three trials for each mouse. A shorter latency to fall indicates impaired motor coordination.[7]
Experimental Workflow Diagram
Osteoarthritis Model in Mice
α-Chaconine has been shown to exacerbate osteoarthritis (OA) progression in a mouse model by activating the NF-κB signaling pathway, leading to chondrocyte pyroptosis and nerve ingrowth.[8] The destabilization of the medial meniscus (DMM) model is a widely used surgical model to induce OA in mice.
Data Presentation: Effects of α-Chaconine on Osteoarthritis
| Parameter | Animal Model | α-Chaconine Treatment | Key Findings | Reference |
| OARSI Score | DMM-induced OA in Mice | 100 μM intra-articular injection | Increased OARSI scores, indicating more severe cartilage degradation. | [8] |
| Cartilage Matrix | DMM-induced OA in Mice | 100 μM intra-articular injection | Decreased Col2 expression; Increased Mmp3 and Mmp13 expression. | [8] |
| Chondrocyte Pyroptosis | DMM-induced OA in Mice | 100 μM intra-articular injection | Increased expression of Nlrp3, Caspase-1, Gsdmd, IL-1β, and IL-18. | [8] |
| Nerve Ingrowth | DMM-induced OA in Mice | 100 μM intra-articular injection | Increased expression of Cgrp and Netrin-1 in subchondral bone. | [8] |
| NF-κB Signaling | DMM-induced OA in Mice | 20 and 100 μM intra-articular injection | Dose-dependent increase in p-I-κBα and nuclear translocation of p65. | [8] |
Experimental Protocol: DMM-Induced Osteoarthritis and α-Chaconine Treatment
Objective: To evaluate the effect of α-chaconine on the progression of surgically-induced osteoarthritis in mice.
Materials:
-
C57BL/6 mice (male, 10-12 weeks old)
-
Surgical microscope
-
Fine surgical instruments (micro-scissors, forceps)
-
Suture material
-
α-Chaconine
-
Saline (vehicle)
-
Microinjector and 33-gauge needles
Procedure:
-
DMM Surgery:
-
Anesthetize the mouse.
-
Make a small incision on the medial side of the right knee joint.
-
Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.
-
Close the joint capsule and skin with sutures.
-
A sham group should undergo the same procedure without MMTL transection.
-
-
α-Chaconine Administration:
-
Starting 10 days post-surgery, perform intra-articular injections into the right knee joint twice a week for 8-12 weeks.
-
Inject 6 μL of α-chaconine solution (e.g., 20 μM and 100 μM in saline).
-
The control and sham groups should receive an equal volume of saline.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the mice and collect the knee joints.
-
Fix the joints in 4% paraformaldehyde, decalcify, and embed in paraffin.
-
Prepare 5 μm sections and stain with Safranin O/Fast Green.
-
-
OARSI Scoring:
-
Evaluate the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system. This system grades the depth and extent of cartilage lesions.
-
-
Immunohistochemistry/Immunofluorescence:
-
Perform immunohistochemistry or immunofluorescence on joint sections to detect the expression of proteins involved in matrix metabolism (Col2, Mmp13), pyroptosis (NLRP3, Caspase-1), nerve ingrowth (CGRP, Netrin-1), and NF-κB signaling (p-IκBα, p65).
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. α-Chaconine Facilitates Chondrocyte Pyroptosis and Nerve Ingrowth to Aggravate Osteoarthritis Progression by Activating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: α-Chaconine as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chaconine, along with α-solanine, is a major steroidal glycoalkaloid found in potatoes and other members of the Solanaceae family. These compounds are natural toxins that can cause adverse health effects in humans and animals if consumed in high concentrations. Therefore, accurate and reliable quantification of α-chaconine in food products and agricultural commodities is crucial for food safety and quality control. α-Chaconine is also of interest to drug development professionals due to its potential biological activities.
This application note provides detailed protocols for the use of α-chaconine as an analytical standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) coupled with different detectors and High-Performance Thin-Layer Chromatography (HPTLC). The methodologies described are suitable for the quantification of α-chaconine in complex matrices such as potatoes and potato-based products.
Analytical Methods
A variety of chromatographic methods have been developed and validated for the determination of α-chaconine. The choice of method often depends on the matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of α-chaconine. Due to the lack of a strong chromophore in the α-chaconine molecule, detection can be challenging.[1] Common detection methods include UV detection at low wavelengths (around 202 nm), Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS).[1][2][3]
a) HPLC with UV Detection
A cost-effective method for the determination of α-chaconine.
-
Experimental Protocol:
-
Sample Preparation (Potato Tubers):
-
Homogenize a representative sample of the potato tuber.
-
Weigh 1 g of the blended sample and add 5 mL of extraction solution (1% acetic acid in deionized water containing 1-pentanesulfonic acid sodium salt).[4]
-
Shake at high speed for 10 minutes.[4]
-
Centrifuge the mixture, decant the supernatant.[4]
-
Repeat the extraction of the residue with another 5 mL of the extraction solution and centrifuge.[4]
-
Combine the supernatants for further clean-up.[4]
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the glycoalkaloids with methanol saturated with ammonium phosphate.[4]
-
-
Chromatographic Conditions:
-
b) HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for α-chaconine.
-
Experimental Protocol:
-
Sample Preparation (Potato):
-
Chromatographic Conditions:
-
c) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace-level analysis of α-chaconine.
-
Experimental Protocol:
-
Sample Preparation (Potatoes):
-
Add a stabilization solution (1% formic acid in methanol) to the roughly cut product and homogenize.[5]
-
Extract the homogenized suspension with a mixture of methanol/water/formic acid (60/40/0.4, v/v/v).[5]
-
Centrifuge the sample and dilute an aliquot of the supernatant with the extraction solvent before analysis.[5]
-
-
Sample Preparation (Potato Crisps - QuEChERS):
-
Chromatographic Conditions:
-
Column: Reversed-phase column (e.g., C18).[5]
-
Mobile Phase: A gradient of mobile phases is often used, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[6][7] The use of 1 mmol L-1 ammonium formate (AMF) in the mobile phase has also been shown to provide good chromatographic conditions and strong responses.[6][7]
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[6]
-
Mass Transitions for α-chaconine: 853.4 → 706.3 m/z.[8]
-
-
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for high sample throughput and is a cost-effective alternative to HPLC.
-
Experimental Protocol:
-
Sample Preparation (Dehydrated Potatoes):
-
Extract dehydrated potato samples with boiling methanol-acetic acid (95:5, v/v).[9]
-
-
Chromatographic Conditions:
-
Derivatization and Detection:
-
After development, dip the plate into a modified Carr-Price reagent (20% w/v antimony(III) chloride in acetic acid-dichloromethane, 1:3 v/v).[9]
-
Heat the plate at 105 °C for 5 minutes. α-Chaconine will appear as a red zone.[9]
-
Perform densitometric quantification by reflectance scanning at 507 nm.[9]
-
-
Data Presentation
The performance of these analytical methods can be summarized by their validation parameters.
| Parameter | HPLC-UV | HPLC-ELSD | LC-MS/MS | HPTLC |
| Linearity Range | - | 0.196 - 9.800 µg (for α-solanine)[3] | 10 - 5000 ng/mL[8] | 100 - 1000 ng/zone[9] |
| Limit of Quantification (LOQ) | 3.3 µg (on column)[2] | - | 10 ng/mL[8] | ~30 ng/zone[9] |
| Recovery | - | 99.4% (for α-solanine)[3] | 82.7% - 101.5%[10] | - |
| Precision (RSD) | - | - | < 10%[8] | - |
Experimental Workflows
Caption: General workflow for the analysis of α-chaconine.
Caption: Workflow for HPTLC analysis of α-chaconine.
Conclusion
The use of α-chaconine as an analytical standard is essential for the accurate quantification of this glycoalkaloid in various matrices. The choice of the chromatographic method depends on the specific application, required sensitivity, and available resources. The detailed protocols and validation data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable analytical methods for α-chaconine.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. "Determination of α-solanine and α-chaconine in potato by HPLC—ELSD" by SHANG Tingting, KUANG Mengting et al. [ifoodmm.cn]
- 4. researchgate.net [researchgate.net]
- 5. wur.nl [wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing α-Chaconine Extraction: A Technical Support Center
Welcome to the technical support center for optimizing the extraction of α-chaconine from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of α-chaconine.
Question: I am experiencing low recovery of α-chaconine from my samples. What are the potential causes and solutions?
Answer:
Low recovery of α-chaconine can stem from several factors throughout the extraction and sample preparation process. Here are some common causes and troubleshooting steps:
-
Inadequate Cell Lysis: The rigid cell walls of plant matrices can hinder the release of α-chaconine.
-
Solution: Employ mechanical homogenization (e.g., grinding in liquid nitrogen) or use extraction enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). UAE, for instance, uses acoustic cavitation to disrupt cell walls, improving solvent penetration.[1][2]
-
-
Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction.
-
Solution: Acidified methanol or ethanol is often effective. A common and effective extraction solvent is a mixture of methanol, water, and acetic acid.[3] For instance, a boiling mixture of methanol-acetic acid (95:5, v/v) has been used successfully.[4][5] Pressurized liquid extraction (PLE) with 89% methanol at 80 °C has also shown high yields.[6]
-
-
Inefficient Solid-Phase Extraction (SPE) Cleanup: The SPE step is crucial for removing interfering compounds and concentrating the analyte. Improper sorbent selection or elution conditions can lead to loss of α-chaconine.
-
Solution: Oasis HLB cartridges have been reported to provide high recovery (approximately 100%) for potato glycoalkaloids.[7] Ensure proper conditioning and equilibration of the SPE cartridge. The elution solvent should be strong enough to desorb α-chaconine from the sorbent; methanol is commonly used for elution.[8]
-
-
Degradation of α-Chaconine: Although generally stable, prolonged exposure to harsh conditions (e.g., very high temperatures or extreme pH) could potentially lead to degradation.
-
Solution: While extractions can be performed at elevated temperatures (e.g., 80°C for PLE), it is good practice to minimize the duration of heat exposure.[6] Store extracts at low temperatures (e.g., 4°C or -20°C) and away from light.
-
Question: My chromatograms show significant matrix effects, interfering with the quantification of α-chaconine. How can I mitigate this?
Answer:
Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge when analyzing complex samples.[9] Here’s how you can address this issue:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from your sample.
-
Solution: Optimize your solid-phase extraction (SPE) protocol. Different SPE sorbents can be evaluated, such as C18, SCX, and Oasis HLB, to find the one that provides the cleanest extract for your specific matrix.[7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another effective sample preparation technique that can reduce matrix effects.[10]
-
-
Use a Matrix-Matched Calibration Curve: This involves preparing your calibration standards in a blank matrix extract that is free of α-chaconine.
-
Solution: Prepare a series of standards by spiking a blank matrix extract with known concentrations of α-chaconine. This helps to compensate for the matrix effects during quantification.[10]
-
-
Employ an Internal Standard: An internal standard is a compound with similar chemical properties to the analyte, which is added to all samples, standards, and blanks.
-
Solution: A stable isotope-labeled version of α-chaconine would be an ideal internal standard. If that is not available, a structurally similar compound that is not present in the sample can be used. Tomatine has been used as an internal standard in the analysis of glycoalkaloids.[11]
-
-
Dilute the Sample: If the concentration of α-chaconine is high enough, diluting the extract can reduce the concentration of matrix components and thus lessen their impact.[12]
Frequently Asked Questions (FAQs)
What are the most common methods for extracting α-chaconine?
Several methods are used for α-chaconine extraction, with the choice depending on the matrix, available equipment, and desired throughput. Common techniques include:
-
Conventional Solid-Liquid Extraction (SLE): This involves macerating the sample in an appropriate solvent, often with heating or agitation.[6]
-
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase extraction efficiency, often resulting in higher yields compared to conventional methods.[6]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration, leading to faster and more efficient extraction.[1][2]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[13][14]
-
QuEChERS: This is a sample preparation method that involves an extraction and cleanup step, and it has been successfully applied to the analysis of glycoalkaloids in potato crisps.[10]
What are typical solvents used for α-chaconine extraction?
Acidified aqueous-organic mixtures are generally the most effective. Commonly used solvents include:
-
Methanol/water/acetic acid mixtures.[3]
-
Aqueous acetic acid (e.g., 5% acetic acid).[15]
-
Acetonitrile, particularly in QuEChERS methods.[10]
How can I effectively clean up my extract before analysis?
Solid-phase extraction (SPE) is the most common and effective method for cleaning up α-chaconine extracts. Different SPE sorbents can be used, with Oasis HLB often cited for its high recovery rates.[7] The general steps for SPE cleanup include loading the crude extract, washing away interfering compounds with a weak solvent, and then eluting the α-chaconine with a stronger solvent like methanol.[8]
What analytical techniques are suitable for quantifying α-chaconine?
-
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard for α-chaconine quantification.
-
High-Performance Thin-Layer Chromatography (HPTLC): This technique can also be used for the determination of α-chaconine and offers a simpler alternative to HPLC for some applications.[4][5]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Glycoalkaloids (including α-Chaconine)
| Extraction Method | Matrix | Key Parameters | Total Glycoalkaloid Yield | Reference |
| Pressurized Liquid Extraction (PLE) | Potato Peels | 80 °C, 89% Methanol | 1.92 mg/g dried potato peels | [6] |
| Conventional Solid-Liquid Extraction | Potato Peels | Not specified | 0.981 mg/g dried potato peels | [6] |
| Ultrasound-Assisted Extraction (UAE) | Potato Peels | 35-50 W/L, 20-40 min | Viable for concomitant extraction and conversion | [1] |
| QuEChERS | Potato Crisps | Acetonitrile with AOAC salt pack | Good recovery and precision | [10] |
Table 2: Recovery Rates of α-Chaconine using Different SPE Sorbents
| SPE Sorbent | Matrix | Recovery Rate (%) | Reference |
| Oasis HLB | Potato Glycoalkaloid Standards | ~100% | [7] |
| Oasis HLB | Potato Protein Powder | 82.7% - 101.5% | [8] |
| C18, SCX, CN | Solanum brevidens leaf extract | Oasis HLB showed the highest recovery | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for α-Chaconine Cleanup
This protocol is a general guideline based on commonly reported methods. Optimization may be required for specific matrices.
-
Sample Pre-treatment:
-
Extract α-chaconine from the homogenized sample using an appropriate solvent (e.g., acidified methanol).
-
Centrifuge the extract to pellet solid debris.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., Oasis HLB, 30 mg).
-
Condition the cartridge by passing methanol through it.
-
Equilibrate the cartridge with water or an appropriate buffer.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge. The flow rate should be slow and controlled.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences.[8]
-
-
Elution:
-
Elute the α-chaconine from the cartridge with a stronger solvent (e.g., 1 mL of methanol, which may contain a small amount of acid like 0.1% formic acid).[8]
-
-
Post-Elution:
-
The eluate can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
-
Mandatory Visualization
Caption: General workflow for α-chaconine extraction and analysis.
Caption: Troubleshooting logic for low α-chaconine recovery.
References
- 1. Single-stage ultrasound-assisted process to extract and convert α-solanine and α-chaconine from potato peels into β-solanine and β-chaconine [inis.iaea.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Preparative separation of glycoalkaloids α-solanine and α-chaconine by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Recovery of Steroidal Alkaloids from Potato Peels Using Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. dikmatech.com [dikmatech.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. google.com [google.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: α-Chaconine Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-chaconine. The following information addresses common solubility issues in aqueous solutions and provides guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of α-chaconine in aqueous solutions?
α-Chaconine, a steroidal glycoalkaloid, is sparingly soluble in neutral to alkaline aqueous solutions.[1] Its solubility is known to be pH-dependent.[2][3] While one report suggests it is partially soluble in basic solutions (pH 10), another indicates that precipitation with ammonium hydroxide is not suitable due to low solubility at this pH.[1][2] This suggests that while solubility might slightly increase at a specific basic pH, it is generally low in alkaline conditions.
Q2: How can I dissolve α-chaconine for my experiments?
For in vitro studies, α-chaconine is commonly dissolved in organic solvents to create a stock solution, which is then further diluted in the aqueous experimental medium.[4][5]
-
Dimethyl sulfoxide (DMSO): This is the most frequently reported solvent for preparing α-chaconine stock solutions.[4][5]
-
Methanol: Methanol, often acidified, is used for the extraction of α-chaconine, indicating its utility as a solvent.[6]
It is crucial to keep the final concentration of the organic solvent in your aqueous solution low (e.g., <0.1%) to avoid solvent-induced artifacts in your experiments.[4]
Q3: How does pH affect the solubility of α-chaconine?
The solubility of glycoalkaloids like α-chaconine is influenced by pH. Acidified aqueous solutions are often used for their extraction, which implies that α-chaconine is more soluble in acidic conditions.[1][2] This is likely due to the protonation of the nitrogen atom in the steroid backbone, which increases the molecule's polarity. While some partial solubility in basic conditions has been noted, acidic environments are generally more effective for solubilization.[1]
Q4: Are there other methods to enhance the aqueous solubility of α-chaconine?
While specific studies on α-chaconine are limited, complexation with cyclodextrins is a well-established method for improving the solubility of other steroidal compounds.[7][8][9]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like steroids, within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[10][11] β-cyclodextrin and its derivatives are commonly used for this purpose with steroidal drugs.[7]
Researchers may consider exploring the use of β-cyclodextrin or its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve the aqueous solubility of α-chaconine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of α-chaconine upon dilution of stock solution into aqueous media. | The concentration of α-chaconine in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your experimental system.- Lower the final concentration of α-chaconine.- Consider adjusting the pH of the aqueous medium to be more acidic. |
| Difficulty dissolving α-chaconine powder directly in water. | α-Chaconine has inherently low aqueous solubility at neutral pH. | - Prepare a concentrated stock solution in an appropriate organic solvent like DMSO first, and then dilute it into your aqueous medium. |
| Inconsistent experimental results. | Potential precipitation of α-chaconine over time in the experimental medium. | - Prepare fresh dilutions of α-chaconine from the stock solution immediately before each experiment.- Visually inspect your solutions for any signs of precipitation before use. |
Quantitative Data Summary
Table 1: Solvents Used for α-Chaconine Stock Solutions and Extraction
| Solvent System | Application | Reference |
| Dimethyl sulfoxide (DMSO) | Stock solution for in vitro studies | [4][5] |
| Methanol-acetic acid (99:1, v/v) | Dissolving extracted α-chaconine | [6] |
| Dichloromethane-methanol-water-ammonium hydroxide (70:30:4:0.4, v/v) | HPTLC mobile phase | [6] |
| Acetonitrile with 0.1% formic acid | UPLC-MS/MS mobile phase | [12] |
Experimental Protocols
Protocol 1: Preparation of α-Chaconine Stock Solution for In Vitro Assays
This protocol is based on methodologies reported for cell culture experiments.[4][5]
-
Weighing: Accurately weigh the desired amount of α-chaconine powder in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortexing: Vortex the solution thoroughly until the α-chaconine is completely dissolved. Gentle warming may be applied if necessary, but temperature stability should be considered.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: For experiments, thaw an aliquot of the stock solution and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration is minimal and consistent across all treatments, including vehicle controls.
Visualizations
Signaling Pathways
Caption: α-Chaconine inhibits the PI3K/Akt/NF-κB signaling pathway.
Caption: α-Chaconine inhibits the Akt and ERα signaling pathways.
Experimental Workflow
Caption: Workflow for studying α-chaconine's effects on cells.
References
- 1. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 2. Glycoalkaloids of Plants in the Family Solanaceae (Nightshade) as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoalkaloids: Structure, Properties, and Interactions with Model Membrane Systems [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements [beilstein-journals.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting a-Chaconine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of α-Chaconine.
Troubleshooting Guide: Peak Tailing in α-Chaconine Analysis
Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis.[1][2][3] This guide provides a systematic approach to troubleshooting and resolving peak tailing for α-Chaconine.
Question 1: My α-Chaconine peak is tailing. What are the most likely causes?
Peak tailing for α-Chaconine, a basic compound, is often caused by secondary interactions with the stationary phase or other issues within the HPLC system.[4][5] The most common culprits include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine group of α-Chaconine, leading to peak tailing.[4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of α-Chaconine and its interaction with ionized silanols.[1][2]
-
Column Issues: Column degradation, contamination, or the use of an inappropriate column chemistry can all contribute to poor peak shape.[1]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[1][6]
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.[1][6]
Question 2: How can I differentiate between chemical and physical causes of peak tailing?
A simple diagnostic test can help you determine the root cause of the tailing.
Experimental Protocol: Neutral Compound Injection
-
Prepare a Neutral Standard: Prepare a solution of a neutral, non-polar compound such as toluene in your mobile phase.
-
Injection: Inject the neutral standard onto your HPLC system using the same chromatographic conditions as your α-Chaconine analysis.
-
Analysis:
-
Symmetrical Peak: If the neutral compound gives a symmetrical peak, the tailing of α-Chaconine is likely due to chemical interactions (secondary interactions) with the stationary phase.[7]
-
Tailing Peak: If the neutral compound also tails, the issue is likely physical, such as problems with extra-column dead volume, a column void, or a partially blocked frit.[7][8]
-
Question 3: How do I address chemical-related peak tailing for α-Chaconine?
If you suspect chemical interactions are the cause, focus on optimizing your mobile phase and column selection.
Mobile Phase Optimization
-
pH Adjustment: The pH of the mobile phase is critical.
-
Low pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) protonates the silanol groups on the silica surface, reducing their interaction with the protonated α-Chaconine.[5][9] A common mobile phase for related alkaloids includes acetonitrile and an acidic buffer like ammonium dihydrogen phosphate at pH 2.5.[10]
-
High pH: Alternatively, using a higher pH (e.g., >7.5) can deprotonate the basic α-Chaconine, minimizing interactions with ionized silanols. However, ensure your column is stable at high pH.
-
-
Mobile Phase Additives:
-
Triethylamine (TEA): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites and improve peak shape.[9]
-
Buffers: Using a buffer, such as ammonium phosphate, helps to maintain a constant pH and can reduce secondary interactions.[4][11] For gradient analysis, it is important to have the buffer in both the aqueous and organic mobile phase components.[4][11]
-
Column Selection
-
End-Capped Columns: Modern, well-end-capped columns have fewer free silanol groups and are recommended for the analysis of basic compounds like α-Chaconine.[2]
-
Base-Deactivated Columns: These columns are specifically designed to minimize interactions with basic analytes and can significantly improve peak symmetry.[7]
Question 4: What if the peak tailing is due to physical issues?
If your neutral compound injection resulted in a tailing peak, investigate the physical components of your HPLC system.
-
Check Fittings and Tubing: Ensure all fittings are tight and that the tubing is not excessively long or wide in diameter, as this can increase dead volume.[1]
-
Inspect the Column Frit: A partially blocked inlet frit can distort the flow path. If you suspect a blockage, you can try back-flushing the column or replacing the frit.[8]
-
Column Void: A void at the head of the column can cause peak splitting or tailing.[8] This often requires column replacement. Using a guard column can help protect the analytical column and prolong its life.
Question 5: Could my sample be the problem?
Yes, sample-related issues can also lead to peak tailing.
-
Sample Overload: Injecting too high a concentration of α-Chaconine can saturate the stationary phase. Protocol: Sample Dilution Study
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.[1][6] Always try to dissolve your sample in the initial mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: What is a good USP tailing factor for α-Chaconine analysis?
A USP tailing factor (Tf) close to 1.0 is ideal, indicating a symmetrical peak.[1] Values above 1.2 suggest significant tailing, and values exceeding 2.0 are generally considered unacceptable for quantitative analysis.[1]
Q2: What type of HPLC column is best for α-Chaconine?
A C18 column is commonly used for the analysis of α-Chaconine and related glycoalkaloids.[12][13][14] To minimize peak tailing, it is crucial to select a modern, high-purity, base-deactivated, or end-capped C18 column.
Q3: What mobile phase composition is recommended for α-Chaconine analysis?
Several mobile phases have been successfully used. A common starting point is a mixture of acetonitrile and an aqueous buffer. For example, acetonitrile and 0.05 M monobasic ammonium phosphate in water (35:65, v/v) has been reported.[13] Another option is a gradient with 0.1% trifluoroacetic acid in water and acetonitrile.[15] The optimal composition will depend on your specific column and system.
Q4: Can temperature affect the peak shape of α-Chaconine?
Yes, temperature can influence peak shape. Operating at a slightly elevated temperature (e.g., 50°C) can sometimes lead to sharper peaks.[10] However, temperature gradients across the column can also cause peak tailing, so using a column oven is recommended for stable and reproducible results.[8][16]
Q5: Does the sample matrix affect peak tailing?
Yes, complex sample matrices can contain components that interact with the column and cause peak tailing. Proper sample clean-up, for example, using solid-phase extraction (SPE), can help to remove interfering substances and improve peak shape.[2]
Quantitative Data Summary
| Parameter | Recommended Change | Expected Effect on Peak Tailing | Reference |
| Mobile Phase pH | Decrease to pH 2.5-3.5 | Reduction | [5][9][10] |
| Mobile Phase Additive | Add Triethylamine (TEA) | Reduction | [9] |
| Buffer Concentration | Increase to 10-50 mM | Reduction | [1] |
| Column Chemistry | Use Base-Deactivated/End-Capped Column | Significant Reduction | [2][7] |
| Sample Concentration | Decrease | Reduction | [1][6] |
| Injection Volume | Decrease | Reduction | [1] |
| Column Temperature | Increase (e.g., to 50°C) | Potential for Sharper Peaks | [10] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. restek.com [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. youtube.com [youtube.com]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Determination of α-solanine and α-chaconine in potato by HPLC—ELSD" by SHANG Tingting, KUANG Mengting et al. [ifoodmm.cn]
- 16. m.youtube.com [m.youtube.com]
Identifying and minimizing interference in glycoalkaloid analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with glycoalkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary glycoalkaloids of concern in potato samples?
A1: The primary glycoalkaloids of concern in potatoes (Solanum tuberosum) are α-solanine and α-chaconine.[1][2][3][4] These two compounds typically constitute over 95% of the total glycoalkaloid content in commercial potato varieties.[2][4] They share the same aglycone, solanidine, but differ in their trisaccharide side chains.[2][5][6]
Q2: What is "matrix effect" in LC-MS/MS analysis and how does it affect glycoalkaloid quantification?
A2: The matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) refers to the alteration of ionization efficiency for the target analytes (glycoalkaloids) due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate quantification. Ion suppression is a common issue in the analysis of complex samples like potato extracts and can lead to an underestimation of glycoalkaloid concentrations.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, consider the following strategies:
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Effective Sample Cleanup: Employ Solid Phase Extraction (SPE) to remove interfering matrix components prior to LC-MS/MS analysis.
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between the glycoalkaloids and matrix components.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of the target glycoalkaloids to compensate for matrix effects.
-
Internal Standards: Use a suitable internal standard, such as tomatine, to normalize the signal and correct for variations in ionization.[5]
Q4: My HPLC chromatogram shows poor peak shape for glycoalkaloids (e.g., tailing or fronting). What are the possible causes?
A4: Poor peak shape in HPLC analysis of glycoalkaloids can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the glycoalkaloids and their interaction with the stationary phase.
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase.
-
Secondary Interactions: Interactions between the basic nitrogen of the glycoalkaloids and acidic silanol groups on the silica-based column packing.
Troubleshooting Guides
Issue 1: Low Recovery of Glycoalkaloids After Sample Preparation
| Symptom | Possible Cause | Suggested Solution |
| Low signal intensity for both α-solanine and α-chaconine. | Inefficient extraction from the sample matrix. | - Ensure the extraction solvent is appropriate. Acidified methanol or ethanol are commonly used. - Increase the extraction time or use techniques like sonication to improve efficiency. |
| Incomplete elution from the SPE cartridge. | - Verify that the elution solvent is strong enough to displace the glycoalkaloids from the SPE sorbent. - Increase the volume of the elution solvent. | |
| Loss of analyte during solvent evaporation steps. | - Avoid excessive heat or prolonged evaporation times. - Use a gentle stream of nitrogen for solvent evaporation. |
Issue 2: Interference and Co-elution in HPLC-UV Analysis
| Symptom | Possible Cause | Suggested Solution |
| Extra peaks in the chromatogram near the glycoalkaloid peaks. | Insufficient cleanup during sample preparation. | - Optimize the washing steps in your SPE protocol to remove more of the interfering compounds. - Consider using a different SPE sorbent material (e.g., SCX for more selective cleanup of basic compounds).[7][8] |
| Broad or split peaks for α-solanine or α-chaconine. | Co-elution with an interfering compound. | - Adjust the mobile phase composition or gradient to improve separation. - Consider a different HPLC column with a different selectivity. |
| Baseline drift or noise. | Contaminated mobile phase or column. | - Filter all mobile phases before use. - Flush the column with a strong solvent to remove contaminants. |
Issue 3: Inconsistent Results in LC-MS/MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| High variability in analyte signal between replicate injections. | Significant and variable ion suppression. | - Improve sample cleanup to remove interfering matrix components. - Use a matrix-matched calibration curve. - Employ an internal standard to correct for signal fluctuations. |
| Low sensitivity for glycoalkaloid detection. | Ion suppression is reducing the analyte signal below the limit of detection. | - Enhance sample cleanup with a more rigorous SPE protocol. - Optimize MS source parameters (e.g., spray voltage, gas flows) to improve ionization efficiency. |
| Ghost peaks appearing in blank injections. | Carryover from a previous injection. | - Optimize the autosampler wash procedure. - Inject a blank solvent after high-concentration samples. |
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for Glycoalkaloid Recovery
| SPE Sorbent | α-Solanine Recovery (%) | α-Chaconine Recovery (%) | Reference |
| Oasis HLB (60 mg) | ~100% | ~100% | [7][8] |
| C18 | Variable | Variable | [7][8] |
| SCX (Cation Exchange) | Not reported | Not reported | [7][8] |
| CN (Cyanopropyl) | Good quantitative results for some Solanum species | Good quantitative results for some Solanum species | [7] |
Note: Recovery can be highly dependent on the specific protocol (conditioning, loading, washing, and elution steps) and the sample matrix. The SCX sorbent was noted to be the most selective for removing undesired components from a leaf extract.[7][8]
Experimental Protocols
Protocol 1: Glycoalkaloid Extraction and C18-SPE Cleanup
This protocol is a general guideline and may require optimization for specific matrices.
-
Extraction:
-
Homogenize 5g of potato tissue with 20 mL of 1% acetic acid.
-
Shake or sonicate for 30 minutes.
-
Centrifuge at 4000 x g for 15 minutes and collect the supernatant.
-
-
SPE Cleanup (C18 Cartridge):
-
Conditioning: Pass 5 mL of methanol, followed by 5 mL of water through the C18 cartridge.
-
Loading: Load the supernatant from the extraction step onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities. A subsequent wash with a weak organic solvent (e.g., 15% acetonitrile in water) can further remove less polar interferences.[9]
-
Elution: Elute the glycoalkaloids with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: HPLC-UV Analysis of α-Solanine and α-Chaconine
-
Column: Zorbax Rx-C18 (4.6 x 250 mm, 5 µm) or equivalent.[10]
-
Mobile Phase A: 25 mM triethylammonium phosphate (TEAP) buffer, pH 3.0.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient:
-
Flow Rate: 2.0 mL/min.[10]
-
Column Temperature: 50 °C.[10]
-
Expected Retention Times: α-solanine (~16.0 min), α-chaconine (~17.5 min).[10]
Protocol 3: LC-MS/MS Analysis of α-Solanine and α-Chaconine
-
Column: Acclaim C18 (2.1 x 150 mm, 2.2 µm) or equivalent.[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient tailored to the separation of the target analytes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
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α-Solanine: Precursor ion m/z 868.5 -> Product ions (e.g., m/z 398.3, 706.4, 722.4).
-
α-Chaconine: Precursor ion m/z 852.5 -> Product ions (e.g., m/z 398.3, 706.4).
-
Note: Specific product ions and collision energies should be optimized on the instrument being used.
-
Visualizations
Caption: General experimental workflow for glycoalkaloid analysis.
Caption: Logical workflow for troubleshooting interference issues.
References
- 1. Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato‐derived products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Glycoalkaloids of Plants in the Family Solanaceae (Nightshade) as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of commercial solid-phase extraction sorbents for the sample preparation of potato glycoalkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. MASONACO - Potato Glycoalkaloids [masonaco.org]
Improving the recovery of a-Chaconine during solid-phase extraction
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of α-Chaconine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of α-Chaconine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low α-Chaconine recovery during SPE?
Low recovery of α-Chaconine is often due to suboptimal pH conditions or incorrect solvent strength during the loading, washing, or elution steps.[1][2] α-Chaconine may be lost in the loading or wash fractions if the solvent is too strong, or it may remain irreversibly bound to the sorbent if the elution solvent is too weak.[1][2]
Q2: Which SPE sorbent is recommended for α-Chaconine extraction?
Several sorbents can be used, including C18, and Oasis HLB.[3] For general purposes, Oasis HLB has been reported to achieve nearly 100% recovery for glycoalkaloids like α-Chaconine.[3] C18 is also commonly used but may require more careful method optimization.[4][5]
Q3: What are the ideal conditioning and equilibration solvents for an α-Chaconine SPE protocol?
For reverse-phase sorbents like C18 or Oasis HLB, a typical conditioning step involves washing the cartridge with methanol followed by an equilibration step with water or a weak aqueous buffer at a pH that ensures α-Chaconine is retained.[4][6]
Q4: How can I prevent analyte breakthrough during the sample loading step?
Analyte breakthrough can occur if the sample solvent is too strong, the loading flow rate is too fast, or the sorbent is overloaded.[1][2] Ensure your sample is dissolved in a weak solvent and consider reducing the flow rate during loading. If overloading is suspected, you may need to use a larger SPE cartridge.[2]
Q5: What is a suitable wash solvent for α-Chaconine SPE?
The wash solvent should be strong enough to remove interferences without eluting the α-Chaconine. A common approach is to use a mixture of methanol and water, with a methanol concentration that is not high enough to cause elution of α-Chaconine.[7] It's crucial to optimize the percentage of organic solvent in the wash step.[7][8]
Q6: What is the recommended elution solvent for α-Chaconine?
Methanol is a common elution solvent for α-Chaconine.[6] Its strength can be modified with additives like formic acid or ammonium hydroxide to improve recovery.[6][7] For example, methanol containing 0.1% formic acid has been used successfully.[6]
Troubleshooting Guide
Low or No Recovery of α-Chaconine
If you are experiencing low or no recovery of α-Chaconine, it is essential to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the procedure.[1][2]
Troubleshooting Workflow for Low α-Chaconine Recovery
Caption: A flowchart for troubleshooting low α-Chaconine recovery during SPE.
Quantitative Data Summary
The following tables summarize quantitative data on the recovery of α-Chaconine under different experimental conditions.
Table 1: Recovery of α-Chaconine using Different SPE Sorbents
| Sorbent | Recovery (%) | Reference |
| Oasis HLB | ~100% | [3] |
| C18 | 80-90% | [4] |
| SCX | Not specified for recovery, but good for cleanup | [3] |
| CN | Good quantitative results in some cases | [3] |
Table 2: Effect of Elution Solvent Composition on Recovery
| Elution Solvent | Analyte | Recovery (%) | Reference |
| Methanol | α-Chaconine | Sufficient for complete elution | [6] |
| Methanol with 0.1% Formic Acid | α-Chaconine | Not explicitly quantified, but used in a validated method | [6] |
| Methanol saturated with (NH4)2HPO4 | α-Chaconine | 80-90% | [4] |
| Methanol with 0.5% NH4OH | α-Chaconine | Elution begins at 60% Methanol | [7] |
Experimental Protocols
General Protocol for SPE of α-Chaconine using a C18 Cartridge
This protocol is a synthesis of methodologies reported in the literature.[4][6] Optimization may be required for specific sample matrices.
Materials:
-
SPE Cartridge: C18 (e.g., Supelclean LC-18)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water or 1% Acetic Acid
-
Sample: Extract containing α-Chaconine
-
Wash Solvent: e.g., 10% Methanol in Water
-
Elution Solvent: e.g., Methanol with 0.1% Formic Acid
-
SPE Vacuum Manifold
SPE Workflow for α-Chaconine
Caption: A typical solid-phase extraction workflow for α-Chaconine.
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge. Do not allow the sorbent to dry.
-
Equilibration: Pass 5 mL of 1% acetic acid in deionized water through the cartridge.[4] Do not allow the sorbent to dry.
-
Loading: Apply the sample extract (e.g., 10 mL) to the cartridge.[4] A slow and steady flow rate is recommended. Collect the flow-through for analysis if troubleshooting is needed.
-
Washing: Wash the cartridge with a weak solvent to remove interferences. For example, pass 5 mL of 10% methanol in water through the cartridge. The optimal percentage of methanol in the wash step may need to be determined experimentally.[7] Collect the wash fraction for analysis if troubleshooting is needed.
-
Elution: Elute the α-Chaconine with an appropriate solvent. For example, use two 1 mL aliquots of methanol containing 0.1% formic acid.[6] Collect the eluate for analysis.
-
Post-Elution: The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. dikmatech.com [dikmatech.com]
- 6. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: α-Chaconine Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Chaconine. Below you will find information on its stability, degradation, and proper handling to ensure the integrity of your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of α-Chaconine degradation in experimental settings?
A1: The primary cause of α-Chaconine degradation is hydrolysis of its chacotriose sugar moiety. This occurs under acidic conditions and can be accelerated by increased temperatures. The hydrolysis is a stepwise process, first yielding β-chaconine and γ-chaconine, and ultimately the aglycone, solanidine. Microbial contamination can also contribute to degradation.
Q2: How should I prepare stock solutions of α-Chaconine for in vitro experiments?
A2: It is recommended to prepare stock solutions of α-Chaconine in a non-aqueous solvent such as methanol or a mixture of methanol and acetic acid (e.g., 99:1 v/v)[1]. For cell culture experiments, a stock solution can be prepared in a solvent like DMSO and then diluted to the final concentration in the cell culture medium[2]. To minimize degradation, stock solutions should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed containers to prevent evaporation and moisture absorption.
Q3: Can I autoclave my media or buffers containing α-Chaconine?
A3: No, it is not recommended to autoclave solutions containing α-Chaconine. Although α-Chaconine is relatively heat-stable and can withstand boiling for some time, the combination of high temperature and aqueous environment in an autoclave can promote hydrolysis. It is best to sterile-filter solutions containing α-Chaconine through a 0.22 µm filter.
Q4: I am observing precipitation in my aqueous working solutions of α-Chaconine. What could be the cause and how can I prevent it?
A4: Precipitation of α-Chaconine in aqueous solutions can occur due to its low water solubility, especially at neutral or alkaline pH. To prevent precipitation, consider the following:
-
pH Adjustment: Maintain a slightly acidic pH if your experimental design allows, as this can improve solubility.
-
Co-solvents: The use of a small percentage of an organic co-solvent (like ethanol or DMSO) in your final working solution can help maintain solubility.
-
Fresh Preparation: Prepare aqueous working solutions fresh before each experiment and avoid long-term storage.
Q5: What are the best practices for long-term storage of α-Chaconine powder?
A5: For long-term storage, α-Chaconine powder should be kept in a tightly sealed container, protected from light, in a cool and dark place. A desiccator can be used to protect it from moisture. For extended periods, storage at -20°C is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing Potency of α-Chaconine in a Long-Term Study
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | 1. Prepare a fresh stock solution of α-Chaconine. 2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for maximum stability. 4. Before use, gently thaw an aliquot and use it immediately. Do not re-freeze. |
| Hydrolysis in acidic media | 1. If your experimental medium is acidic, prepare the α-Chaconine working solution immediately before use. 2. Consider performing a pilot study to assess the stability of α-Chaconine in your specific medium over the time course of your experiment. 3. Analyze samples at different time points using a stability-indicating method like HPLC to quantify the remaining α-Chaconine. |
| Photodegradation | 1. Protect all solutions containing α-Chaconine from light by using amber vials or by wrapping containers in aluminum foil. 2. Minimize the exposure of your experimental setup to direct light. |
| Microbial contamination | 1. Ensure all solutions are sterile-filtered. 2. Use aseptic techniques when handling solutions. 3. If microbial growth is suspected, discard the solution and prepare a fresh, sterile batch. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation | 1. The unknown peaks are likely the degradation products: β-chaconine, γ-chaconine, and solanidine. 2. Confirm the identity of these peaks by comparing their retention times with those of commercially available standards, if possible. 3. Adjust your experimental conditions (e.g., lower temperature, less acidic pH) to minimize degradation. |
| Oxidative degradation | 1. While less common, oxidative degradation can occur. 2. Prepare solutions with degassed solvents. 3. Consider adding an antioxidant to your formulation if compatible with your experimental system. |
| Interaction with excipients | 1. If your formulation contains excipients, they may interact with α-Chaconine. 2. Conduct compatibility studies by analyzing α-Chaconine in the presence of each excipient under stress conditions (e.g., heat, light). |
Data on α-Chaconine Stability
The following tables summarize the known stability characteristics of α-Chaconine under various conditions.
Table 1: Stability of α-Chaconine in Different Solvents
| Solvent | Stability | Recommendations |
| Methanol | Good | Recommended for preparing stock solutions. Store at -20°C or below for long-term stability. |
| Methanol/Acetic Acid (99:1) | Good | Can improve solubility and is suitable for stock solutions[1]. Store at -20°C or below. |
| DMSO | Good | Suitable for preparing concentrated stock solutions for dilution into aqueous media[2]. Store desiccated at low temperatures. |
| Aqueous Buffers (neutral to alkaline pH) | Poor to Moderate | Prone to hydrolysis, especially with prolonged storage or elevated temperature. Prepare fresh before use. |
| Aqueous Buffers (acidic pH) | Poor | Hydrolysis is accelerated. Avoid long-term storage in acidic aqueous solutions. |
Table 2: Influence of Environmental Factors on α-Chaconine Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Degradation increases with temperature, particularly in solution. | Store stock solutions at -20°C or -80°C. Avoid exposing working solutions to high temperatures. |
| pH | More stable at neutral to slightly alkaline pH in the absence of water. In aqueous solutions, acidic pH significantly increases the rate of hydrolysis. | Maintain a pH as close to neutral as possible for aqueous working solutions, and prepare them fresh. |
| Light | Potentially susceptible to photodegradation. | Protect solid compound and solutions from light by using amber containers or wrapping them in foil. |
Experimental Protocols
Protocol 1: Preparation of α-Chaconine Stock Solution for In Vitro Assays
-
Materials:
-
α-Chaconine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of α-Chaconine powder in a sterile microcentrifuge tube under a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
-
Protocol 2: Stability-Indicating HPLC-UV Method for α-Chaconine
This protocol provides a general framework. The specific parameters may need to be optimized for your equipment and experimental conditions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 208 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Incubate α-Chaconine solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate α-Chaconine solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat α-Chaconine solution with 3% H₂O₂ at room temperature.
-
Photodegradation: Expose α-Chaconine solution to light according to ICH Q1B guidelines.
-
Thermal Degradation: Heat α-Chaconine powder at 105°C.
-
-
Analysis:
-
Inject samples from the forced degradation studies into the HPLC system.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent α-Chaconine peak.
-
Visualizations
Caption: Hydrolytic degradation pathway of α-Chaconine.
Caption: General workflow for assessing α-Chaconine stability.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing α-Chaconine Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of α-Chaconine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC separation of α-Chaconine.
Q1: What are typical starting conditions for the mobile phase in α-Chaconine separation?
A successful isocratic separation of α-Chaconine and related glycoalkaloids can often be achieved using a C18 column with a mobile phase consisting of a mixture of an organic modifier and an aqueous buffer. A common starting point is a combination of acetonitrile (ACN) and a phosphate buffer.[1] The ratio of the organic to the aqueous phase is a critical parameter to adjust for optimal separation.
Q2: My peak shape for α-Chaconine is poor (e.g., tailing or fronting). How can I improve it?
Poor peak shape can be caused by several factors. Here are a few troubleshooting steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization state of α-Chaconine, which in turn affects peak shape. For basic compounds like glycoalkaloids, a mobile phase pH two units below the pKa of the analyte can lead to better peak symmetry.[2] Experimenting with the pH of your buffer solution, for instance, around pH 2.5 to 4.5, can improve peak shape.[3]
-
Consider Additives: The addition of a small percentage of methanol to the acetonitrile portion of the mobile phase can sometimes improve peak shape and overall separation.[3]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Ensure Proper Dissolution: Your sample should be fully dissolved in a solvent that is compatible with the mobile phase.[4]
Q3: I am not getting good resolution between α-Chaconine and other glycoalkaloids like α-Solanine. What should I do?
Improving the resolution between closely eluting peaks often requires fine-tuning the mobile phase composition and other chromatographic parameters.
-
Optimize Organic Modifier Percentage: The percentage of acetonitrile or methanol in the mobile phase is a key driver of retention and selectivity. A systematic approach is to vary the organic modifier concentration in small increments (e.g., 2-5%) to observe the effect on resolution.
-
Adjust Column Temperature: Temperature can influence the selectivity of the separation.[3][5] Trying the separation at different temperatures (e.g., 26°C and 50°C) may improve the resolution between α-Chaconine and other compounds.[3]
-
Change the Organic Modifier: If acetonitrile is not providing adequate separation, methanol can be tested as an alternative or in combination with acetonitrile.[1]
-
Modify Buffer Concentration: The concentration of the buffer can also affect selectivity.[5]
Q4: My retention times for α-Chaconine are drifting. What is the cause?
Retention time instability can be a sign of several issues with the HPLC system or the method itself.
-
Check for Pump Issues: Inconsistent flow rates from the HPLC pump are a primary cause of retention time drift.[6] Ensure your pump is properly primed and that there are no leaks.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation from one batch to another can lead to shifts in retention time.[2] Always prepare the mobile phase accurately and consistently.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can cause retention times to shift, especially at the beginning of a sequence.
-
Temperature Fluctuations: Changes in the ambient temperature around the column can affect retention times.[6] Using a column oven will provide a stable temperature environment.
Q5: Should I use a gradient or isocratic elution for α-Chaconine separation?
While gradient elution can be useful for separating a wide range of compounds with different polarities, isocratic methods are often found to be more robust and repeatable for the analysis of α-Chaconine and related glycoalkaloids.[3] Isocratic methods are also typically less time-consuming.[3]
Experimental Protocols and Data
Mobile Phase Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the mobile phase for α-Chaconine separation.
Caption: A workflow for systematic mobile phase optimization for α-Chaconine HPLC separation.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues in α-Chaconine HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues for α-Chaconine analysis.
Quantitative Data Summary
The following tables summarize various mobile phase compositions and conditions reported for the HPLC separation of α-Chaconine and related glycoalkaloids.
Table 1: Isocratic Mobile Phase Compositions
| Organic Modifier (A) | Aqueous Phase (B) | Ratio (A:B) | pH | Column Temperature (°C) | Flow Rate (mL/min) |
| Acetonitrile | 100 mM Ammonium Dihydrogen Phosphate | 30:70 | 2.5 | 26 & 50 | 1.0 |
| Acetonitrile | 25 mM Triethylammonium Phosphate | 30:70 | 2.5 | 26 & 50 | 1.0 |
| Acetonitrile w/ 10% Methanol | Ammonium Dihydrogen Phosphate | - | 2.5 | 26 | 1.0 |
| Acetonitrile | 0.01 M Sodium Phosphate Buffer | 60% ACN, 10% MeOH, 30% Buffer | 7.2 | - | - |
| Acetonitrile | 20 mM KH2PO4 | 75:25 | - | - | - |
Data synthesized from multiple sources.[1][3][7]
Detailed Experimental Protocol: Isocratic Separation of α-Chaconine
This protocol provides a starting point for developing a robust isocratic HPLC method for the separation of α-Chaconine.
1. Materials and Reagents:
-
α-Chaconine standard
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Ammonium dihydrogen phosphate or Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (for pH adjustment)
-
Ultrapure water
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase Preparation (Example):
-
Aqueous Phase (70%): Prepare a 100 mM ammonium dihydrogen phosphate solution in ultrapure water. Adjust the pH to 2.5 with 85% ortho-phosphoric acid.[3] Filter the buffer through a 0.45 µm filter.
-
Organic Phase (30%): Use HPLC grade acetonitrile.
-
Final Mobile Phase: Premix the aqueous and organic phases in a 70:30 (v/v) ratio. Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: 30% Acetonitrile in 70% 100 mM Ammonium Dihydrogen Phosphate (pH 2.5)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 26°C (can be increased to 50°C to assess temperature effects)[3]
-
Detection: UV at 208 nm[7]
-
Injection Volume: 10-20 µL
4. Sample Preparation:
-
Prepare a stock solution of α-Chaconine in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
Filter all samples through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Before running samples, perform at least five replicate injections of a standard solution to ensure system suitability.
-
Check for consistent retention times, peak areas, and peak shapes. The relative standard deviation (RSD) for retention time and peak area should typically be less than 2%.
6. Analysis and Optimization:
-
Inject your samples and standards.
-
If separation is not optimal, refer to the "Frequently Asked Questions & Troubleshooting" section and the "Mobile Phase Optimization Workflow" diagram for guidance on adjusting the mobile phase composition, pH, and temperature. Remember to change only one parameter at a time to clearly understand its effect.[8]
References
Preventing degradation of a-Chaconine during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of α-chaconine during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is α-chaconine and why is its stability a concern during sample preparation?
A1: α-Chaconine is a steroidal glycoalkaloid naturally found in plants of the Solanaceae family, such as potatoes (Solanum tuberosum). It consists of a steroidal aglycone, solanidine, attached to a trisaccharide chain. This compound is of significant interest due to its potential pharmacological activities and its toxicity at high concentrations. Stability is a critical concern because the glycosidic bonds linking the sugar units are susceptible to cleavage under certain conditions, leading to the formation of degradation products (β-chaconine, γ-chaconine, and solanidine). This degradation results in inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that cause α-chaconine degradation?
A2: The primary factors leading to the degradation of α-chaconine are:
-
High Temperatures: Temperatures exceeding 150°C can cause significant thermal degradation.
-
Extreme pH: While stable in neutral and weakly acidic solutions, strong acidic conditions, especially when combined with heat, can cause rapid acid hydrolysis of the glycosidic bonds.
-
Enzymatic Activity: Endogenous enzymes (glycosidases) in the sample matrix can cleave the sugar moieties if not properly inactivated during sample preparation.
Q3: Is α-chaconine sensitive to light?
A3: While light exposure is a well-documented factor for increasing the biosynthesis of glycoalkaloids in potato tubers, there is limited evidence to suggest significant photodegradation of α-chaconine in extracted solutions during routine sample handling. However, as a standard best practice in analytical chemistry, it is always recommended to protect samples from direct light by using amber vials or storing them in the dark to minimize any potential risk of degradation.
Q4: What is the main degradation pathway for α-chaconine?
A4: The principal degradation pathway is the stepwise hydrolysis of the trisaccharide chain. This process sequentially removes the terminal rhamnose, the internal glucose, and finally the second rhamnose to yield the aglycone, solanidine. This pathway can be initiated by acid catalysis or enzymatic action.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete Extraction: The solvent system may not be optimal for the sample matrix. 2. Analyte Degradation: Exposure to excessive heat or inappropriate pH during extraction or evaporation steps. 3. Poor SPE Recovery: Incorrect conditioning of the Solid Phase Extraction (SPE) cartridge, improper sample loading flow rate, or use of an inappropriate elution solvent. | 1. Optimize Extraction: Ensure the use of an acidified organic solvent like methanol or acetonitrile with 0.1-2% formic or acetic acid.[2] Increase extraction time or use homogenization/sonication for better efficiency. 2. Control Conditions: Avoid temperatures above 40°C for evaporation steps. Use a vacuum concentrator (e.g., SpeedVac) instead of nitrogen blowdown with high heat. Ensure the extraction buffer is appropriately acidic (e.g., pH 3-6) but avoid strong acids with heating. 3. Refine SPE Protocol: Pre-condition the SPE cartridge (e.g., MCX type) as per the manufacturer's instructions. Ensure a slow and steady flow rate during sample loading. Verify that the elution solvent is strong enough to desorb the analyte (e.g., methanol with 5% ammonium hydroxide). |
| Unexpected Peaks in Chromatogram | 1. Presence of Degradation Products: Peaks corresponding to β-chaconine, γ-chaconine, or solanidine may appear if the sample has degraded. 2. Matrix Interference: Co-elution of other compounds from the sample matrix. | 1. Confirm Degradants: If standards are available, confirm the identity of the extra peaks by comparing retention times. Review the sample preparation workflow for potential causes of degradation (see above). 2. Improve Cleanup: Incorporate a more rigorous cleanup step. Solid-Phase Extraction (SPE) is highly effective at removing interferences.[2] Ensure the wash steps in the SPE protocol are optimized to remove contaminants without causing loss of the target analyte. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Sample Homogenization: Non-uniform distribution of the analyte in the initial sample. 2. Variable Degradation: Inconsistent exposure to heat, light, or pH variations across different samples. 3. Inconsistent Evaporation: Evaporating samples to complete dryness can lead to analyte loss. Reconstituting a dried sample can also be a source of variability. | 1. Ensure Homogeneity: Thoroughly homogenize the initial sample material (e.g., lyophilized tissue, plasma) before weighing. 2. Standardize Protocol: Strictly adhere to the validated protocol for all samples. Use a temperature-controlled water bath or heater block. Ensure consistent timing for each step. 3. Control Evaporation: Avoid complete dryness. Leave a very small volume of solvent (~50 µL) and then add the reconstitution solvent. Vortex thoroughly to ensure complete dissolution. |
Data on α-Chaconine Stability
The stability of α-chaconine is highly dependent on the conditions of the surrounding environment. Below are summaries of its stability under different stressors.
Table 1: Effect of Temperature on α-Chaconine Stability
| Temperature Range | Observation | Source |
| < 150°C | Stable; no significant degradation observed over time. | |
| 150°C - 170°C | Rapid degradation begins; significant decrease within 30 minutes. | |
| 180°C - 190°C | Very rapid degradation; complete loss of analyte within 2 hours. | |
| 210°C (Frying) | Approximately 40% loss of total glycoalkaloids. |
Table 2: Effect of pH on α-Chaconine Stability
| pH Condition | Observation | Note |
| Strong Acid (e.g., < pH 2) + Heat | Unstable. Promotes rapid hydrolysis of glycosidic bonds. | This combination is sometimes used intentionally for the complete hydrolysis to the aglycone solanidine. |
| Weakly Acidic (e.g., pH 3-6) | Stable. This is the optimal range for extraction and is commonly used in analytical methods.[3] | Extraction with solvents containing 0.1-5% acetic acid or formic acid is a standard procedure. |
| Neutral (e.g., pH 7) | Stable. | |
| Alkaline (e.g., > pH 8) | Stable. | Glycoalkaloids are generally stable under alkaline conditions. |
Visualized Protocols and Pathways
α-Chaconine Degradation Pathway
The diagram below illustrates the hydrolytic degradation of α-chaconine, where the sugar moieties are sequentially cleaved, ultimately yielding the aglycone solanidine.
Recommended Sample Preparation Workflow
This workflow outlines the key steps for the extraction and purification of α-chaconine from a biological matrix, highlighting critical control points for maintaining analyte stability.
Detailed Experimental Protocol: Extraction from Plasma
This protocol provides a validated method for the extraction and cleanup of α-chaconine from plasma samples for UPLC-MS/MS analysis.
1. Materials and Reagents
-
Plasma samples (stored at -80°C)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (ACS grade)
-
Ultrapure Water
-
Mixed-mode Cation Exchange (MCX) SPE cartridges
-
Internal Standard (IS) solution (e.g., Tomatine)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a 2 mL polypropylene tube, add 200 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 600 µL of acidified acetonitrile (1% formic acid). This acts to precipitate proteins and extract the analyte.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
3. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition an MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of 2% formic acid in water.
-
Loading: Load the supernatant from step 2.7 onto the cartridge at a slow, consistent flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 2 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Pass 2 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the α-chaconine and IS by passing 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
4. Final Preparation and Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the final solution to an amber HPLC vial with an insert.
-
Inject into the UPLC-MS/MS system for analysis.
References
- 1. A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enrichment of the glycoalkaloids alpha-solanine and alpha-chaconine from potato juice by adsorptive bubble separation using a pH gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing α-Chaconine and α-Solanine Resolution in Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the chromatographic resolution of the challenging glycoalkaloid pair, α-chaconine and α-solanine.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of α-chaconine and α-solanine, offering targeted solutions to improve separation and peak shape.
Question: I am observing poor resolution between α-chaconine and α-solanine peaks. What are the likely causes and how can I improve their separation?
Answer:
Poor resolution between α-chaconine and α-solanine is a frequent challenge due to their similar chemical structures. Several factors in your chromatographic method can be optimized to enhance their separation.
Potential Causes and Solutions:
-
Inadequate Mobile Phase Composition: The organic modifier, aqueous phase, and any additives in your mobile phase play a critical role in selectivity.
-
Organic Solvent: Acetonitrile (ACN) generally provides better selectivity for these compounds compared to methanol (MeOH). Consider using ACN as your primary organic modifier. A combination of ACN and MeOH can also be effective.
-
Aqueous Phase pH: The pH of your aqueous mobile phase significantly impacts the retention and peak shape of these basic compounds. Operating at a neutral or slightly alkaline pH can improve separation. For instance, using a phosphate buffer at pH 7.2 has been shown to achieve excellent resolution.[1]
-
Mobile Phase Additives: Introducing additives can enhance peak shape and resolution.
-
Acidic Modifiers: Adding a small percentage of formic acid (e.g., 0.1%) or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak symmetry by minimizing interactions with residual silanols on the column.[2]
-
Buffers: Employing a buffer system, such as ammonium formate or phosphate buffer, helps maintain a stable pH and can improve reproducibility and peak shape.[3]
-
-
-
Suboptimal Column Chemistry: The choice of stationary phase is crucial for achieving the desired selectivity.
-
Column Type: C18 columns are the most commonly used stationary phases for the separation of α-chaconine and α-solanine.[1][4] Low carbon load C18 columns may also provide improved separation.
-
Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can lead to higher efficiency and better resolution.[3]
-
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: A well-optimized isocratic method can provide good resolution, especially when the retention times of the two compounds are close.[1]
-
Gradient Elution: If there is a significant difference in retention, or if other matrix components are present, a gradient elution can help to sharpen peaks and reduce analysis time. A shallow gradient around the elution time of the analytes can effectively improve their separation.[2][5]
-
-
Temperature: Column temperature affects viscosity and mass transfer, which can influence resolution. Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape and efficiency.[6]
Question: My α-chaconine and α-solanine peaks are exhibiting significant tailing. What steps can I take to achieve more symmetrical peaks?
Answer:
Peak tailing for α-chaconine and α-solanine is often caused by secondary interactions between these basic analytes and the stationary phase. Here’s how you can address this issue:
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of the glycoalkaloids, leading to peak tailing.
-
Mobile Phase pH Adjustment: Increasing the mobile phase pH (e.g., to neutral or slightly basic) can suppress the ionization of silanol groups, thereby reducing these interactions.
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Acidic Modifiers: As mentioned previously, acidic modifiers like formic acid or TFA can protonate the analytes and minimize silanol interactions, leading to sharper peaks.[2]
-
-
End-capped Columns: Ensure you are using a high-quality, end-capped C18 column where the residual silanols have been chemically deactivated.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Reduce Injection Volume/Concentration: Try diluting your sample or reducing the injection volume to see if peak shape improves.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites and peak tailing.
-
Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components.
-
Column Washing: Implement a regular column washing procedure with a strong solvent to remove contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for α-chaconine and α-solanine separation?
A good starting point is to use a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous phase. A common initial approach is a gradient elution from a lower to a higher percentage of acetonitrile with a buffer such as 0.1% formic acid or 10 mM ammonium formate. The column temperature can be initially set to 30-40 °C.
Q2: Can I use the same method for both quantification and isolation of these compounds?
While the same basic principles apply, methods for quantification and isolation are typically optimized differently. Quantification methods prioritize resolution, sensitivity, and speed, often using analytical scale columns. Preparative methods for isolation aim to maximize loading capacity and purity, which may involve larger columns and different mobile phase compositions.
Q3: How does the choice of detector affect the analysis?
UV detection at a low wavelength (around 200-210 nm) is common, but it can be non-specific.[7] Mass spectrometry (MS) detection offers much higher selectivity and sensitivity and is often preferred, especially for complex matrices.[3][5] Evaporative Light Scattering Detection (ELSD) is another option that does not require a chromophore.[2]
Q4: What are some key considerations for sample preparation to ensure good chromatographic results?
Effective sample preparation is crucial to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for cleaning up potato extracts before HPLC analysis. A well-designed extraction and cleanup protocol will prevent column contamination and improve the accuracy of your results.
Data and Methodologies
Mobile Phase Comparison for α-Chaconine and α-Solanine Resolution
| Mobile Phase Composition | Column | Detection | Key Outcome | Reference |
| Acetonitrile, Methanol, 0.01 M Phosphate Buffer (pH 7.2) | C18 | DAD | Excellent resolution (Rs > 5) in an isocratic method.[1] | [1] |
| Water with 0.1% Formic Acid and Acetonitrile | C18 | MS/MS | Good peak shape and response. | [3] |
| Water with 0.1% Trifluoroacetic Acid and Acetonitrile | C18 | ELSD | Good separation with gradient elution.[2] | [2] |
| TEAP buffer (pH 3.0) and Acetonitrile | C18 | UV | Successful separation with a gradient method.[6] | [6] |
Experimental Protocols
Method 1: Isocratic HPLC-DAD for High Resolution [1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile / Methanol / 0.01 M Phosphate Buffer, pH 7.2 (e.g., 50:10:40 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detection: Diode Array Detector (DAD) at 202 nm
Method 2: Gradient UPLC-MS/MS for High Sensitivity [3]
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, increase to elute analytes, then wash and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode.
Visual Guides
Logical Workflow for Troubleshooting Poor Resolution
References
- 1. Development of a Green, Quick, and Efficient Method Based on Ultrasound-Assisted Extraction Followed by HPLC-DAD for the Analysis of Bioactive Glycoalkaloids in Potato Peel Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Determination of α-solanine and α-chaconine in potato by HPLC—ELSD" by SHANG Tingting, KUANG Mengting et al. [ifoodmm.cn]
- 3. dikmatech.com [dikmatech.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for α-Chaconine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of α-chaconine, a steroidal glycoalkaloid predominantly found in potato species, is crucial for food safety, toxicological studies, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of different validated HPLC methods for α-chaconine quantification, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of two distinct validated HPLC methods with their key chromatographic parameters and performance characteristics.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Shimadzu Shim-pack GIST C18 (250mm x 4.6mm, 5µm)[1] | Phenomenex C-18 (50mm x 4.6mm, 3µm)[2] |
| Mobile Phase | Acetonitrile and 20 mM KH2PO4 (pH 6.57) (30:70, v/v)[1] | Acetonitrile and 0.01M phosphate buffer (pH 6.2) (25:75, v/v)[2] |
| Elution Type | Isocratic[1] | Isocratic[2] |
| Flow Rate | 1.0 mL/min[1] | 1.4 mL/min[2] |
| Detection | Diode Array Detector (DAD) at 204 nm[1] | UV Detector at 330 nm[2] |
| Injection Volume | Not specified | Not specified |
| Retention Time | 14.6 min[1] | Not specified |
| **Linearity (R²) | ||
| Not specified | Not specified | |
| Accuracy (% Recovery) | Satisfactory results reported[1] | Not specified |
| Precision (% RSD) | Satisfactory results reported[1] | Not specified |
| LOD | Not specified | Not specified |
| LOQ | Not specified | Not specified |
Experimental Protocols
Below is a detailed experimental protocol for a representative HPLC-DAD method for the quantification of α-chaconine.
Method: HPLC-DAD for α-Chaconine Quantification [1]
1. Materials and Reagents
-
α-Chaconine standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of α-chaconine standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 to 100 µg/mL.
3. Sample Preparation (from Potato Tubers)
-
Extraction: Homogenize a known weight of the sample (e.g., 10 g of potato peel or flesh) with an extraction solvent such as methanol-acetic acid (95:5, v/v)[1].
-
Solid-Phase Extraction (SPE) Cleanup: Use a C18 SPE cartridge to remove interfering matrix components.
-
Condition the cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash the cartridge with a non-eluting solvent.
-
Elute the α-chaconine with a suitable solvent like methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC-DAD Conditions
-
Column: Shimadzu Shim-pack GIST C18 (250mm x 4.6mm, 5µm)[1]
-
Mobile Phase: A mixture of acetonitrile and 20 mM KH2PO4 buffer (pH adjusted to 6.57 with phosphoric acid) in a 30:70 (v/v) ratio[1].
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
DAD Wavelength: 204 nm[1]
5. Quantification
-
Construct a calibration curve by plotting the peak area of the α-chaconine standards against their known concentrations.
-
Determine the concentration of α-chaconine in the sample by interpolating its peak area from the calibration curve.
HPLC Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method for α-chaconine quantification, ensuring the reliability and accuracy of the results. The key validation parameters are guided by the International Council for Harmonisation (ICH) guidelines.[3][4]
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational comparison of HPLC methods for α-chaconine quantification. Researchers are encouraged to consult the primary literature for more in-depth information and to perform their own method validation to ensure suitability for their specific application and sample matrix.
References
Synergistic Cytotoxicity of α-Chaconine and α-Solanine: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the combined effects of cytotoxic compounds is paramount. This guide provides an objective comparison of the synergistic cytotoxic effects of two potato glycoalkalaloids, α-chaconine and α-solanine. It synthesizes experimental data on their combined efficacy, details the methodologies used in key experiments, and visualizes the proposed mechanisms of action.
Quantitative Data on Cytotoxicity
The synergistic cytotoxic potential of α-chaconine and α-solanine has been demonstrated in vitro, with a combination of the two agents exhibiting a more potent effect than when administered individually. The most significant synergy has been observed when the compounds are combined in a 1:1 ratio.[1]
Table 1: Individual Cytotoxicity of α-Chaconine and α-Solanine in RL95-2 Human Endometrial Cancer Cells
| Compound | IC50 Value (µM) |
| α-Chaconine | 4.72 |
| α-Solanine | 26.27 |
Data sourced from a study on RL95-2 cells, which demonstrated that α-chaconine is significantly more cytotoxic than α-solanine on an individual basis in this cell line.
It is important to note that not all studies have observed this synergistic effect. A study conducted on Syrian Golden hamsters reported no synergistic toxic effects when α-solanine and α-chaconine were administered in combination, highlighting the need for further in vivo research to understand the discrepancy between in vitro and in vivo outcomes.
Mechanism of Action: A Synergistic Disruption
The primary mechanism underlying the synergistic cytotoxicity of α-chaconine and α-solanine is believed to be the rapid disruption of the cell plasma membrane.[1] This immediate damage leads to a lethal disturbance of cellular metabolism. The cytotoxic effects are observable almost immediately after incubation and remain constant after 30 minutes, which supports the hypothesis of a direct physical effect on the membrane rather than a slower, signaling-cascade-mediated apoptosis.[1]
While the direct synergistic mechanism focuses on membrane integrity, studies on the individual compounds have shed light on their ability to modulate specific signaling pathways. α-Solanine, in particular, has been shown to induce apoptosis and inhibit cancer cell proliferation by suppressing the Akt/mTOR pathway. It is plausible that the membrane disruption caused by the synergistic combination could lead to downstream activation of apoptotic pathways, although this direct link requires further investigation.
Experimental Protocols
The synergistic cytotoxic effects of α-chaconine and α-solanine have been confirmed using various cell viability and cytotoxicity assays. Below are detailed methodologies for two of the key experiments cited in the research.
WST-1 (Water-Soluble Tetrazolium Salt) Assay
This colorimetric assay measures the metabolic activity of viable cells. The reduction of the tetrazolium salt WST-1 to a colored formazan dye by mitochondrial dehydrogenases is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of α-chaconine, α-solanine, and their 1:1 combination. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be set to 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Assay
This cytotoxicity assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the WST-1 assay.
-
Incubation: Incubate the cells with the compounds for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the microplate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Sample Preparation: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.
-
Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Solution: Add a stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The reference wavelength is typically 680 nm.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance and comparing it to a maximum LDH release control (cells lysed with a detergent).
Visualizing the Mechanisms
To better understand the proposed mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Proposed synergistic mechanism of α-chaconine and α-solanine leading to cell death.
Caption: Inhibition of the Akt/mTOR pathway by α-solanine.
References
a-Chaconine vs. other glycoalkaloids: a comparative study
A comparative analysis of α-Chaconine and other prominent glycoalkaloids is detailed below, offering researchers, scientists, and drug development professionals a comprehensive guide to their relative cytotoxic and apoptotic activities. This guide synthesizes experimental data on their efficacy against various cancer cell lines and elucidates the distinct signaling pathways through which they exert their effects.
Comparative Cytotoxicity of Glycoalkaloids
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for α-Chaconine and other glycoalkaloids across various human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Glycoalkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| α-Chaconine | RL95-2 (Endometrial) | 4.72 | [1] |
| A549 (Lung) | > 25 | [2] | |
| α-Solanine | RL95-2 (Endometrial) | 26.27 | [1] |
| A549 (Lung) | 12.3 (24h), 11.79 (48h) | [2] | |
| Solamargine | SH-SY5Y (Neuroblastoma) | 15.62 µg/mL | [3] |
| SGC-7901 (Gastric) | Suppressed viability | [4] | |
| HepG2 (Liver) | Inhibited proliferation | [2] | |
| Solasonine | HepG2 (Liver) | Apoptosis induced | [5] |
| Hep3b (Liver) | Apoptosis induced | [5] | |
| α-Tomatine | PC-3 (Prostate) | Synergistic effect with paclitaxel |
Mechanisms of Action: A Comparative Overview
Glycoalkaloids induce cancer cell death primarily through the induction of apoptosis, a form of programmed cell death. However, the specific signaling pathways they modulate can differ, offering distinct therapeutic opportunities.
α-Chaconine: Dual Inhibition of JNK and Akt Pathways
α-Chaconine has been shown to exert its anticancer effects by inhibiting key survival pathways.[5] It suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, two critical nodes in cell proliferation and survival.[5] Furthermore, it has been demonstrated to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/NF-κB signaling pathway, which is crucial for metastasis.
Solamargine: Targeting MAPK/Erk and PI3K/Akt/mTOR Pathways
Solamargine induces apoptosis through multiple signaling cascades. It has been shown to inhibit the MAPK/Erk1/2 pathway, which is involved in cell proliferation and survival. Additionally, it targets the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism.
Solasonine: p53-Dependent and -Independent Apoptosis
Solasonine exhibits a unique mechanism of action by inducing apoptosis through both p53-dependent and p53-independent pathways.[5] It can inhibit the interaction between mortalin and the tumor suppressor protein p53, leading to p53 activation and subsequent apoptosis.[5]
α-Tomatine: Inhibition of the PI3K/Akt/mTOR Pathway
Similar to solamargine, α-tomatine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated pathway in cancer. This inhibition disrupts essential cellular processes, leading to a reduction in cancer cell growth and survival.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct apoptotic signaling pathways modulated by each glycoalkaloid.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the glycoalkaloid and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, JNK, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Collection: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
References
- 1. Reactivation of p53 via MDM2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In silico analysis of the binding properties of solasonine to mortalin and p53, and in vitro pharmacological studies of its apoptotic and cytotoxic effects on human HepG2 and Hep3b hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Glycoalkaloid Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the determination of glycoalkaloids, primarily focusing on α-solanine and α-chaconine, the major glycoalkaloids found in potatoes. The selection of an appropriate analytical method is critical for ensuring food safety, supporting toxicological studies, and guiding drug development processes where glycoalkaloids or their derivatives may be of interest. This document presents a side-by-side comparison of common analytical techniques, supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for a given application.
Comparison of Analytical Method Performance
The selection of an analytical method for glycoalkaloid determination is a trade-off between various performance characteristics. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) generally offers the highest sensitivity and specificity, making it ideal for complex matrices and low-level detection. Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput and cost-effective screening tool, while Capillary Electrophoresis (CE) offers high separation efficiency and low sample volume requirements. Gas Chromatography (GC) is less commonly used due to the non-volatile nature of glycoalkaloids, often requiring derivatization.
Below is a summary of the key performance parameters for various analytical techniques used for glycoalkaloid determination.
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| HPLC-UV/DAD | Solasonine (SN), Solamargine (SM) | 0.77–1000.00 µg/mL | SN: 0.29 µg/mL, SM: 0.57 µg/mL | SN: 0.86 µg/mL, SM: 1.74 µg/mL | 80.92–91.71% | Intra-day: < 5%, Inter-day: < 5% | [1] |
| LC-MS/MS | α-solanine, α-chaconine, γ-chaconine, solanidine | 0 to 250 mg/kg (potato tubers), 0 to 50 mg/kg (processed potatoes) | Not explicitly stated | 1/0.2 mg/kg (QCLOQ) | Not explicitly stated | Not explicitly stated | [2] |
| ELISA | Total Glycoalkaloids (TGA) | 25–800 ng/mL (in serum) | 19.41 ng/mL (α-solanine in serum), 16.92 ng/mL (α-chaconine in serum) | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| CE-LIF | Total Glycoalkaloids (GAs) | 50 to 400 nM | Not explicitly stated | Not explicitly stated | 85 to 97% | Duplicate analyses: 5.7%, Day-to-day analyses: 12% | [3][4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature and reputable sources.
High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
This method is suitable for the quantification of individual glycoalkaloids.
1. Sample Preparation (Ultrasound-Assisted Extraction)
-
Weigh 0.5 g of finely ground and lyophilized potato peel into a centrifuge tube.
-
Add 5 mL of methanol (sample-to-solvent ratio of 1:10 w/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Instrument: HPLC system with a Diode-Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile, 0.01 M sodium phosphate buffer (pH 7.2), and methanol (60:30:10, v/v/v)[5].
-
Flow Rate: 1.0 mL/min[5].
-
Injection Volume: 20 µL[5].
-
Column Temperature: 20°C[5].
-
Detection: 202 nm[5].
3. Calibration
-
Prepare standard solutions of α-solanine and α-chaconine in the mobile phase at concentrations ranging from 1 to 100 mg/L[5].
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method, based on the European Union Reference Laboratory (EURL) protocol, is highly selective and sensitive for the determination of multiple glycoalkaloids.[2]
1. Sample Preparation
-
Homogenization: Weigh approximately 200 g of potato sample, cut into pieces, and homogenize in a blender with 100 mL of stabilization solvent (1% formic acid in methanol).
-
Extraction: Weigh 6.0 g of the homogenized slurry into a 50 mL polypropylene tube. Add 35 mL of extraction solvent (0.4% formic acid in 60:40 methanol:water).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 3000 g for 15 minutes.
-
Dilution: Transfer 10 µL of the supernatant to a filter vial and add 490 µL of the extraction solvent.
2. LC-MS/MS Conditions
-
Instrument: LC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase column capable of separating the target glycoalkaloids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A suitable gradient program to separate the analytes.
-
Flow Rate: Appropriate for the analytical column used.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for each analyte.
3. Quantification
-
Quantification is performed using an external calibration curve prepared in a blank surrogate matrix extract (e.g., sweet potato).
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the detection of total glycoalkaloids.
1. Reagents and Materials
-
Microtiter plates coated with a glycoalkaloid-protein conjugate.
-
Anti-glycoalkaloid antibody.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Standard solutions of α-solanine and α-chaconine.
-
Sample extracts.
2. Assay Procedure
-
Add 50 µL of standard solutions or sample extracts to the wells of the microtiter plate.
-
Add 50 µL of the anti-glycoalkaloid antibody to each well.
-
Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the substrate solution and incubate in the dark until color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis
-
Construct a standard curve by plotting the absorbance against the logarithm of the standard concentration.
-
Determine the concentration of glycoalkaloids in the samples by interpolating their absorbance values on the standard curve.
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
This method is based on a solution-phase immunoassay followed by separation and detection of an unbound fluorescently labeled glycoalkaloid.[3][4]
1. Immunoassay
-
Mix the sample extract containing glycoalkaloids with a known amount of a fluorescently labeled glycoalkaloid (e.g., fluorescein-labeled solanidine) and a limited amount of anti-glycoalkaloid antibody.
-
Allow the competitive binding reaction to reach equilibrium.
2. CE-LIF Analysis
-
Instrument: Capillary electrophoresis system with a laser-induced fluorescence detector.
-
Capillary: Fused-silica capillary.
-
Running Buffer: A buffer optimized for the separation of the free fluorescently labeled glycoalkaloid from the antibody-bound complex (e.g., 50 mM phosphate buffer, pH 7.5, containing 10% methanol and 1.5 mM SDS).
-
Injection: Hydrodynamic or electrokinetic injection of the immunoassay mixture.
-
Separation Voltage: Apply a high voltage across the capillary.
-
Detection: Excite the fluorescent label with a laser (e.g., 488 nm) and detect the emitted fluorescence (e.g., at 520 nm).
3. Quantification
-
The peak height or area of the free fluorescently labeled glycoalkaloid is inversely proportional to the concentration of glycoalkaloids in the sample.
-
A calibration curve is constructed by plotting the signal of the free fluorescent label against the logarithm of the glycoalkaloid concentration in the standards.
Visualizations
Experimental Workflow Diagrams
References
- 1. A Validated Reverse Phase HPLC Analytical Method for Quantitation of Glycoalkaloids in Solanum lycocarpum and Its Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wur.nl [wur.nl]
- 3. A capillary electrophoresis laser-induced fluorescence method for analysis of potato glycoalkaloids based on a solution-phase immunoassay. 2. Performance evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of α-Chaconine and α-Solanine as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The steroidal glycoalkaloids α-chaconine and α-solanine, predominantly found in plants of the Solanaceae family such as potatoes (Solanum tuberosum), are well-documented inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] These enzymes play a critical role in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition has significant implications for neurodegenerative diseases and toxicology. This guide provides a comparative overview of the inhibitory potency of α-chaconine and α-solanine against these enzymes, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
Although direct side-by-side IC50 values for acetylcholinesterase and butyrylcholinesterase are not available in a single comprehensive study, some studies provide valuable data on their inhibitory effects. The following table summarizes the available quantitative data on the inhibition of human butyrylcholinesterase.
| Compound | Enzyme | Concentration | % Inhibition | Source |
| α-Chaconine | Human Butyrylcholinesterase | 2.88 x 10⁻⁶ M | ~70% | [2] |
| α-Solanine | Human Butyrylcholinesterase | 2.88 x 10⁻⁶ M | ~50% | [2] |
Note: The data presented above is derived from a study on the reversibility of inhibition and provides a snapshot of potency at a single concentration, not IC50 values.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by α-chaconine and α-solanine, leading to an accumulation of acetylcholine in the synaptic cleft.
Caption: Inhibition of Acetylcholinesterase by α-Chaconine and α-Solanine.
The following diagram outlines a typical experimental workflow for determining the IC50 values of these inhibitors using a colorimetric assay.
Caption: Workflow for IC50 Determination of Cholinesterase Inhibitors.
Experimental Protocols
The determination of the inhibitory potency of α-chaconine and α-solanine on acetylcholinesterase and butyrylcholinesterase is typically performed using a colorimetric method developed by Ellman.
Protocol: Determination of Cholinesterase Inhibition (Ellman's Method)
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) from a specified source (e.g., human erythrocytes, electric eel)
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
α-Chaconine and α-solanine of high purity
-
A suitable solvent for the inhibitors (e.g., DMSO or ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of AChE or BuChE in phosphate buffer to the desired concentration (e.g., 1 U/mL).
-
Substrate Solution: Prepare a stock solution of ATChI or BTChI in phosphate buffer (e.g., 14 mM).
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer (e.g., 10 mM).
-
Inhibitor Solutions: Prepare stock solutions of α-chaconine and α-solanine in a suitable solvent. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
3. Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the inhibitor solution at various concentrations (or solvent for the control)
-
10 µL of the enzyme solution (AChE or BuChE)
-
-
Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Following the pre-incubation, add 10 µL of the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution (ATChI or BTChI) to each well.
-
Immediately after adding the substrate, shake the plate for a short duration (e.g., 1 minute).
-
Incubate the plate for a further defined period (e.g., 10 minutes) at the controlled temperature.
-
Measure the absorbance of each well at 412 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
Conclusion
Both α-chaconine and α-solanine are established inhibitors of acetylcholinesterase and butyrylcholinesterase. While a direct and comprehensive comparison of their IC50 values is not currently available in the literature, the existing data suggests that α-chaconine may be a slightly more potent inhibitor of human butyrylcholinesterase than α-solanine. Further research employing standardized experimental protocols, such as the Ellman's method detailed above, is necessary to definitively quantify and compare the relative potencies of these two important glycoalkaloids as enzyme inhibitors. Such studies would be invaluable for the fields of toxicology, pharmacology, and drug development.
References
Unveiling α-Chaconine Levels: A Comparative Study Across Potato Cultivars
For Immediate Release
A comprehensive analysis of α-chaconine content across a wide range of potato cultivars reveals significant variations, highlighting the importance of cultivar selection in research and development. This guide provides an in-depth comparison of α-chaconine levels, detailed experimental protocols for its quantification, and an overview of the biosynthetic pathway, offering valuable insights for researchers, scientists, and drug development professionals.
Data Summary: α-Chaconine Content in Potato Cultivars
The concentration of α-chaconine, a major steroidal glycoalkaloid in potatoes, varies considerably among different cultivars. The following tables summarize the α-chaconine content in the flesh and peel of various potato varieties, presented in both fresh and dry weight to facilitate cross-study comparisons. Data indicates that the peel consistently contains significantly higher concentrations of α-chaconine than the flesh.
Table 1: α-Chaconine Content in Flesh of Different Potato Cultivars (Fresh Weight)
| Cultivar | α-Chaconine (mg/100g FW) | Reference |
| Dutch Robyjn | 1.62 | [1][2][3] |
| Tigoni | 4.46 | [1][2][3] |
| Desiree | 2.5 | [1][2][3] |
| Kenya Baraka | 3.2 | [1][2][3] |
| Roslin Tana | 2.8 | [1][2][3] |
| Roslin Eburu | 3.5 | [1][2][3] |
| Asante | 2.9 | [1][2][3] |
| Kerr's Pink | 3.8 | [1][2][3] |
| Bvumbwe | 2.1 | [1][2][3] |
| Shangi | - | [4] |
| Royal | - | [4] |
| Dutch Robjin | - | [4] |
Note: Some values were not available in the cited literature.
Table 2: α-Chaconine and α-Solanine Content in Different Potato Cultivars (Dry Weight)
| Cultivar | Tissue | α-Chaconine (mg/kg DW) | α-Solanine (mg/kg DW) | Total Glycoalkaloids (mg/kg DW) | Reference |
| Atlantic | Flesh | 5 - 592 | - | 40 - 883 | [5] |
| Peel | 84 - 2226 | - | - | [5] | |
| Dark Red Norland | Flesh | 5 - 592 | - | 40 - 883 | [5] |
| Peel | 84 - 2226 | - | - | [5] | |
| Ranger Russet | Flesh | 5 - 592 | - | 40 - 883 | [5] |
| Peel | 84 - 2226 | - | - | [5] | |
| Red Lasoda | Flesh | 5 - 592 | - | 40 - 883 | [5] |
| Peel | 84 - 2226 | - | - | [5] | |
| Russet Burbank | Flesh | 5 - 592 | - | 40 - 883 | [5] |
| Peel | 84 - 2226 | - | - | [5] | |
| Russet Norkota | Flesh | 5 - 592 | - | 40 - 883 | [5] |
| Peel | 84 - 2226 | - | - | [5] | |
| Shepody | Flesh | 5 - 592 | - | 40 - 883 | [5] |
| Peel | 84 - 2226 | - | - | [5] | |
| Snowden | Flesh | 5 - 592 | - | 40 - 883 | [5] |
| Peel | 84 - 2226 | - | - | [5] | |
| Shangi | Whole Tuber | - | - | 410.35 | [4] |
| Dutch Robjin | Whole Tuber | - | - | 129.2 | [4] |
| Royal | Whole Tuber | - | - | 98.2 | [4] |
Note: Specific values for α-chaconine and α-solanine were not always provided individually.
Experimental Protocols
The quantification of α-chaconine in potato tubers is critical for accurate comparative studies. The following outlines a common methodology based on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Sample Preparation and Extraction
-
Sample Selection: Select healthy, undamaged potato tubers of the desired cultivar.
-
Washing and Peeling: Thoroughly wash the tubers to remove any soil and debris. For separate analysis of flesh and peel, carefully peel the potatoes.
-
Homogenization: Homogenize the potato flesh or peel separately using a blender or food processor until a uniform slurry is obtained.
-
Extraction:
-
Weigh a known amount of the homogenized sample (e.g., 5-10 g).
-
Add a specific volume of extraction solvent. Common solvents include 5% aqueous acetic acid or a mixture of methanol and acetic acid (95:5 v/v).
-
Shake or vortex the mixture vigorously for a set period (e.g., 1-2 hours) to ensure efficient extraction of the glycoalkaloids.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid potato matrix.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. The filtered extract is now ready for analysis.
HPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of acetonitrile and water, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in positive electrospray ionization (ESI+) mode.
-
Quantification: The quantification of α-chaconine is achieved by selected reaction monitoring (SRM), tracking the specific precursor-to-product ion transitions for α-chaconine. A standard curve is generated using certified reference standards of α-chaconine to determine the concentration in the samples.
Visualizing the Process: Experimental Workflow and Biosynthetic Pathway
To provide a clearer understanding of the methodologies and biological processes, the following diagrams have been generated using Graphviz.
Discussion
The data presented underscores the genetic diversity among potato cultivars as a primary determinant of α-chaconine content. Environmental factors such as growing conditions, storage, and light exposure can further influence the accumulation of these glycoalkaloids. The provided experimental protocol offers a robust and reliable method for the accurate quantification of α-chaconine, essential for both quality control and research purposes. The elucidation of the biosynthetic pathway, involving a series of enzymatic steps catalyzed by GAME and SGT enzymes, opens avenues for targeted breeding programs and biotechnological approaches to modulate glycoalkaloid levels in potatoes. This comparative guide serves as a valuable resource for professionals in the field, enabling informed decisions in cultivar selection and facilitating further research into the biological activities and potential applications of α-chaconine.
References
Unveiling the Most Potent Extraction Methods for α-Chaconine: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient extraction of α-chaconine from its natural sources, primarily potato peels, is a critical first step in harnessing its potential therapeutic properties. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to inform the selection of the most efficacious approach for your research needs.
This document delves into a comparative analysis of Pressurized Liquid Extraction (PLE), conventional Solid-Liquid Extraction (SLE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Each technique's performance is evaluated based on extraction yield and efficiency, providing a clear framework for methodological selection.
Comparative Efficacy of α-Chaconine Extraction Methods
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of α-chaconine. The following table summarizes the quantitative data from various studies, offering a clear comparison of the efficacy of different techniques.
| Extraction Method | Matrix | Solvent | Key Parameters | α-Chaconine Yield/Recovery | Source |
| Pressurized Liquid Extraction (PLE) | Potato Peels | 89% Methanol | 80 °C | 873 µg/g dried potato peel | [1][2][3] |
| Solid-Liquid Extraction (SLE) | Potato Peels | Methanol | Room temperature, 60 min shaking | 474 µg/g dried potato peel | [1] |
| Microwave-Assisted Extraction (MAE) | Potato Tubers | Methanol | 90 °C, 10 min | 13.40 mg/kg dry weight (as part of total glycoalkaloids) | [4][5] |
| Ultrasound-Assisted Extraction (UAE) | Potato Peels | Not specified | 20 min, 85 °C, 100% amplitude | Optimized for total glycoalkaloids, higher recovery than SLE under optimal conditions. | [6] |
| QuEChERS | Potato Crisps | Acetonitrile with 1% Formic Acid, followed by salting out with MgSO₄ and NaOAc | Standard QuEChERS protocol | High response observed in UPLC-MS/MS analysis, indicating effective extraction. | [7][8] |
Detailed Experimental Protocols
Reproducibility is key in scientific research. This section provides detailed methodologies for the key extraction techniques discussed.
Pressurized Liquid Extraction (PLE) Protocol
This protocol is based on the optimized conditions for extracting glycoalkaloids from potato peels.[1][2][3]
-
Sample Preparation: Freeze-dry potato peels and grind them to a fine powder.
-
Extraction Cell Preparation: Mix the dried potato peel powder with a dispersing agent like sand and load it into the extraction cell.
-
Extraction Parameters:
-
Solvent: 89% Methanol in water
-
Temperature: 80 °C
-
Pressure: 1500 psi
-
Static Extraction Time: 10 minutes
-
Number of Cycles: 2
-
-
Collection: Collect the extract in a vial.
-
Post-Extraction: Concentrate the extract under a stream of nitrogen and reconstitute it in a suitable solvent for analysis.
Solid-Liquid Extraction (SLE) Protocol
A conventional method for comparison.[1]
-
Sample Preparation: Homogenize fresh potato peels into a slurry.
-
Extraction:
-
Suspend a known weight of the homogenized sample in methanol.
-
Shake the suspension vigorously for 60 minutes at room temperature using a vortex mixer at 1500 rpm.
-
-
Separation:
-
Centrifuge the suspension for 15 minutes at 2000 x g.
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
-
Storage: Store the extract at -20 °C until analysis.
Microwave-Assisted Extraction (MAE) Protocol
A rapid extraction method utilizing microwave energy.[4][5]
-
Sample Preparation: Use dehydrated and ground potato samples.
-
Extraction:
-
Place the sample in a microwave extraction vessel with methanol.
-
Microwave at 90 °C for 10 minutes.
-
-
Post-Extraction: Allow the vessel to cool, then filter the extract to remove solid particles.
Ultrasound-Assisted Extraction (UAE) Protocol
This method employs ultrasonic waves to enhance extraction efficiency.[6]
-
Sample Preparation: Use dried and powdered potato peels.
-
Extraction:
-
Suspend the sample in the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Apply ultrasound at an amplitude of 100% for 20 minutes at a temperature of 85 °C.
-
-
Separation: Centrifuge and filter the mixture to obtain the clear extract.
QuEChERS Protocol
A streamlined method for complex matrices.[7][8]
-
Sample Homogenization: Homogenize the potato sample (e.g., crisps) to a fine powder.
-
Extraction and Partitioning:
-
Place 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium acetate (NaOAc).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the upper acetonitrile layer for direct analysis or further cleanup if necessary.
Visualizing the Extraction Workflow and Biological Impact
To further elucidate the processes involved, the following diagrams illustrate a typical extraction workflow and a key signaling pathway affected by α-chaconine.
Caption: A generalized workflow for the extraction of α-chaconine.
Recent studies have indicated that α-chaconine can induce pyroptosis, a form of programmed cell death, in chondrocytes through the activation of the NF-κB signaling pathway.[9] This pathway is a critical regulator of inflammatory responses.
References
- 1. Recovery of Steroidal Alkaloids from Potato Peels Using Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery of steroidal alkaloids from potato peels using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. experts.boisestate.edu [experts.boisestate.edu]
- 6. Screening the effect of different extraction methods (ultrasound-assisted extraction and solid-liquid extraction) on the recovery of glycoalkaloids from potato peels: Optimisation of the extraction conditions using chemometric tools | SLU publication database (SLUpub) [publications.slu.se]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Determination of α-chaconine and α-solanine in commercial potato crisps by QuEChERS extraction and UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 9. α-Chaconine Facilitates Chondrocyte Pyroptosis and Nerve Ingrowth to Aggravate Osteoarthritis Progression by Activating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
α-Chaconine: A Comparative Analysis of In Vitro and In Vivo Activity
A Guide for Researchers and Drug Development Professionals
Introduction: α-Chaconine, a steroidal glycoalkaloid predominantly found in potatoes (Solanum tuberosum), has garnered significant interest in the scientific community for its diverse biological activities.[1][2] As a naturally occurring toxicant, it plays a role in the plant's defense mechanisms, exhibiting insecticidal and fungicidal properties.[2] Emerging research has highlighted its potential as a therapeutic agent, particularly in oncology, while also underscoring its toxicological profile. This guide provides a comprehensive comparison of the in vitro and in vivo activities of α-Chaconine, supported by experimental data, to aid researchers and drug development professionals in their investigations.
I. Comparative Efficacy: In Vitro vs. In Vivo
The biological effects of α-Chaconine have been investigated in a variety of experimental models, both in cultured cells (in vitro) and in living organisms (in vivo). While in vitro studies provide a foundational understanding of its cellular mechanisms, in vivo experiments offer insights into its physiological effects, bioavailability, and potential toxicity in a whole organism.
In Vitro Activity
In vitro studies have demonstrated the cytotoxic and anti-proliferative effects of α-Chaconine across various cell lines. These studies are crucial for determining the compound's direct effects on cells and for elucidating the underlying molecular mechanisms.
Table 1: Summary of In Vitro α-Chaconine Activity
| Cell Line | Assay Type | Key Findings | IC50 Value | Reference |
| RL95-2 (Endometrial Cancer) | SRB Assay, xCELLigence | Dose-dependent decrease in cell viability and proliferation. | 4.72 µM | [1][3] |
| Mouse Small Intestinal Epithelial Cells | Cell Metabolic Activity Assay | Decreased cell proliferation rate with increasing concentration and incubation time. | Not Reported | [4][5] |
| Tenebrio molitor (Beetle) Myocardium | Microdensitometry | Cardioinhibitory activity. | 7.48 x 10⁻⁷ M | [6] |
| Human and Bovine Erythrocytes | Cholinesterase Inhibition Assay | Potent inhibitor of acetylcholinesterase. | ~100 µM (for 80% inhibition) | [7] |
In Vivo Activity
In vivo studies have begun to explore the systemic effects of α-Chaconine, providing a more complex picture of its biological activity. These studies are essential for evaluating both the therapeutic potential and the safety profile of the compound.
Table 2: Summary of In Vivo α-Chaconine Activity
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Mice (Osteoarthritis Model) | Not Specified | Low and High Dose | Exacerbated osteoarthritis progression, augmented cartilage matrix degradation, and induced chondrocyte pyroptosis. | [8] |
| Hamsters | Oral | 10 mg/kg bw | Study of absorption and metabolism. | [7] |
| Rats | Oral | 5 mg/kg bw | Study of biotransformation. | [7] |
| Humans | Not Applicable | Not Applicable | Serum half-life of 19 hours. | [7] |
II. Signaling Pathways and Molecular Mechanisms
Research has identified several key signaling pathways that are modulated by α-Chaconine, providing a mechanistic basis for its observed biological effects.
Akt/ERα Signaling Pathway
In endometrial cancer cells, α-Chaconine has been shown to inhibit the Akt and Estrogen Receptor Alpha (ERα) signaling pathways.[1][3] This inhibition leads to a reduction in cell proliferation.
Caption: α-Chaconine inhibits the Akt and ERα signaling pathways in endometrial cancer cells.
NF-κB Signaling Pathway
In an in vivo model of osteoarthritis, α-Chaconine was found to activate the NF-κB signaling pathway.[8] This activation was associated with increased inflammation and cartilage degradation.
Caption: α-Chaconine activates the NF-κB signaling pathway in chondrocytes.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vitro Experimental Workflow
Caption: A generalized workflow for in vitro experiments with α-Chaconine.
1. Cell Culture and Treatment:
-
Cell Lines: RL95-2 human endometrial cancer cells and mouse small intestinal epithelial cells were used.[1][4]
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Treatment: α-Chaconine was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] Cells were treated with various concentrations of α-Chaconine for specified time periods (e.g., 24, 48, 72 hours).[4] The final DMSO concentration in the medium was kept below 0.1%.[1]
2. Cell Viability and Proliferation Assays:
-
Sulphorhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. After treatment, cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was measured to determine cell viability.[1]
-
xCELLigence Real-Time Cell Analysis (RTCA): This system monitors cellular events such as proliferation and cytotoxicity in real-time by measuring changes in electrical impedance.[1]
-
Cell Metabolic Activity Assay (MTT/XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
3. Western Blot Analysis:
-
This technique was used to determine the expression levels of specific proteins involved in signaling pathways (e.g., Akt, p-Akt, ERα, p-ERα).[1] Cells were lysed, proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
4. Quantitative Real-Time PCR (qPCR):
-
qPCR was employed to measure the mRNA expression levels of target genes.[1]
In Vivo Experimental Protocols
1. Animal Models:
-
Osteoarthritis Model: Osteoarthritis was surgically induced in mice.[8]
-
Pharmacokinetic Studies: Male Fischer rats and golden hamsters were used to study the biotransformation and metabolism of α-Chaconine.[7]
2. Administration of α-Chaconine:
-
For the osteoarthritis study, α-Chaconine was administered to the mice, although the specific route and vehicle were not detailed in the abstract.[8]
-
For pharmacokinetic studies, α-Chaconine was administered orally.[7]
3. Histological and Immunohistochemical Analysis:
-
In the osteoarthritis model, knee joints were collected, sectioned, and stained to assess cartilage degradation and cellular changes.[8]
-
Immunofluorescence staining was used to detect the localization and expression of proteins such as p65 and p-i-κBα in the joint tissues.[8]
4. Serum Analysis:
-
Blood samples were collected to measure the serum concentrations of α-Chaconine and its metabolites over time to determine its pharmacokinetic profile.[7]
IV. Correlation and Future Directions
The available data indicates that the in vitro cytotoxic and anti-proliferative effects of α-Chaconine on cancer cells occur at micromolar concentrations.[1][3] These findings are promising; however, a direct quantitative correlation with in vivo efficacy is yet to be firmly established. The in vivo study on osteoarthritis suggests that α-Chaconine can have pro-inflammatory effects in certain contexts, highlighting the complexity of its action in a whole organism.[8]
The discrepancy between the anti-proliferative effects observed in cancer cell lines and the pro-inflammatory effects in an osteoarthritis model underscores the importance of context-dependent investigation. The serum half-life of 19 hours in humans suggests that sustained systemic exposure is achievable.[7]
Future research should focus on:
-
Conducting comprehensive in vivo studies to evaluate the anti-cancer efficacy of α-Chaconine at doses that are pharmacologically relevant to the in vitro IC50 values.
-
Investigating the dose-dependent effects of α-Chaconine in vivo to identify a therapeutic window that maximizes therapeutic benefit while minimizing toxicity.
-
Elucidating the metabolism and biodistribution of α-Chaconine to better understand its target organ toxicity and to optimize drug delivery strategies.
By bridging the gap between in vitro and in vivo studies, the full therapeutic potential of α-Chaconine can be more accurately assessed, paving the way for its potential development as a novel therapeutic agent.
References
- 1. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaconine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells [frontiersin.org]
- 5. α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solanaceae glycoalkaloids: α-solanine and α-chaconine modify the cardioinhibitory activity of verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]
- 8. α-Chaconine Facilitates Chondrocyte Pyroptosis and Nerve Ingrowth to Aggravate Osteoarthritis Progression by Activating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of α-Chaconine: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for α-Chaconine, ensuring laboratory safety and regulatory compliance. Due to its toxicological profile, α-Chaconine and any contaminated materials are classified as hazardous waste and require specialized disposal.
I. Core Principle: Hazardous Waste Management
α-Chaconine must be disposed of as hazardous waste.[1] All disposal activities must adhere strictly to local, regional, national, and international regulations. It is mandatory to engage a licensed professional waste disposal service for the final disposal of α-Chaconine waste.[2]
II. Waste Segregation and Collection
Proper segregation of α-Chaconine waste is critical to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste:
-
Collect pure α-Chaconine, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing α-Chaconine should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department and the contracted waste disposal company.
-
-
Contaminated Packaging:
-
The original container of α-Chaconine must be disposed of in the same manner as the chemical itself.[2] Do not rinse the container for reuse.
-
III. Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is crucial to mitigate exposure risks.
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity.
- Restrict access to the spill area.
2. Personal Protective Equipment (PPE):
- At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or where dust generation is likely, respiratory protection may be necessary.
3. Spill Cleanup:
- Clean up spills immediately.[4]
- For solid spills, carefully sweep or wipe up the material to avoid creating dust.[4]
- Place all contaminated materials into a suitable, sealed container for hazardous waste disposal.[1][4]
4. Decontamination:
- Decontaminate the spill site with a 10% caustic solution.[4]
- Ventilate the area until the disposal and decontamination process is complete.[4]
| Decontamination Parameter | Specification |
| Decontaminating Agent | 10% Caustic Solution |
| Application | Apply to the spill surface after removal of gross contamination. |
| Post-Application Action | Ventilate the area thoroughly. |
IV. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of α-Chaconine.
References
Safeguarding Your Research: A Comprehensive Guide to Handling α-Chaconine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like α-Chaconine. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
Essential Safety and Handling Precautions
α-Chaconine, a steroidal glycoalkaloid naturally found in plants of the Solanaceae family, is a toxic compound that requires careful handling to minimize exposure risks.[1][2] While specific occupational exposure limits (OELs) for α-Chaconine have not been established, its known toxicity necessitates stringent adherence to safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling α-Chaconine.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Double gloving is recommended. Use a compatible material such as nitrile gloves. Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory when handling α-Chaconine, including during weighing, dissolution, and transfer. |
| Body Protection | Laboratory coat | A fully fastened lab coat, preferably with elastic cuffs, should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary when handling the powder outside of a certified chemical fume hood or for spill cleanup. Consult with your institution's environmental health and safety (EHS) department for specific recommendations based on your risk assessment. |
Engineering Controls
Engineering controls are designed to remove the hazard at the source and are a critical component of safe handling.
-
Chemical Fume Hood: All work with solid α-Chaconine, including weighing and preparing stock solutions, should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the potential for accumulation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure to α-Chaconine.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling α-Chaconine.
-
Decontamination: Before and after work, decontaminate the designated area with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with a detergent solution.
-
Weighing: Use a disposable weighing boat or paper. Tare the balance with the weighing vessel before adding the compound. Handle the powder carefully to avoid generating dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the powder. Avoid pouring the powder directly.
Solution Preparation
-
Solvent Addition: Add the solvent to the vessel containing the weighed α-Chaconine slowly and carefully to avoid splashing.
-
Dissolution: Cap the vessel securely and mix by gentle swirling or vortexing until the compound is fully dissolved.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
Proper disposal of α-Chaconine and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid α-Chaconine Waste | Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid α-Chaconine Waste | Collect in a designated, sealed, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | Dispose of in a designated hazardous waste container lined with a chemically resistant bag. |
| Sharps (e.g., needles, scalpels) | Dispose of in a designated sharps container for cytotoxic waste. |
All α-Chaconine waste is considered cytotoxic and must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[3] This typically involves incineration at a licensed facility.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Toxicity Data
Understanding the toxicological profile of α-Chaconine is essential for appreciating the importance of the safety measures outlined.
| Toxicity Metric | Value | Species |
| LD50 (Intraperitoneal) | 19.2 - 27.5 mg/kg | Mouse[4] |
| LD50 (Intraperitoneal) | 84 mg/kg | Rat[4] |
| Toxic Dose in Humans (Estimated) | >1 to 3 mg/kg body weight | Human[5] |
| Potentially Lethal Dose in Humans (Estimated) | 3-6 mg/kg body weight | Human[5] |
Symptoms of α-Chaconine poisoning can include gastrointestinal distress (nausea, vomiting, diarrhea) and neurological effects.[1][2]
Experimental Protocol Workflow
The following diagram illustrates the logical workflow for safely handling α-Chaconine in a laboratory setting.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with α-Chaconine while minimizing risks and ensuring a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
